Product packaging for Acetophenazine(Cat. No.:CAS No. 2751-68-0)

Acetophenazine

Cat. No.: B1666502
CAS No.: 2751-68-0
M. Wt: 411.6 g/mol
InChI Key: WNTYBHLDCKXEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Acetophenazine is a moderate-potency typical antipsychotic compound of the phenothiazine class, supplied for research applications. Its primary value in neuroscience and psychiatric research stems from its mechanism of action as an antagonist of dopaminergic receptors, specifically the D2 dopamine receptor . By blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, this compound serves as a critical tool for investigating the dopamine hypothesis of schizophrenia and studying disorganized thinking, psychosis, and false perceptions like hallucinations in model systems . Researchers utilize this compound to depress the release of hypothalamic and hypophyseal hormones and to probe the function of the reticular activating system, which influences basal metabolism, body temperature, wakefulness, and vasomotor tone . The molecular formula of this compound is C23H29N3O2S, with a molar mass of 411.56 g·mol⁻¹ . It is commonly available as the maleate salt (CAS 5714-00-1) to improve solubility . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O2S B1666502 Acetophenazine CAS No. 2751-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S/c1-18(28)19-7-8-23-21(17-19)26(20-5-2-3-6-22(20)29-23)10-4-9-24-11-13-25(14-12-24)15-16-27/h2-3,5-8,17,27H,4,9-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTYBHLDCKXEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5714-00-1 ((Z)-2-maleate [1:2]salt)
Record name Acetophenazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2022547
Record name Acetophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetophenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.01e-02 g/L
Record name Acetophenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2751-68-0
Record name Acetophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2751-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002751680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Acetophenazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETOPHENAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8620H6K4QH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Acetophenazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015196
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

167-168.5
Record name Acetophenazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Acetophenazine's Mechanism of Action on Dopamine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Dopamine Receptor Antagonism

Acetophenazine functions as an antagonist at dopamine receptors, meaning it binds to these receptors without activating them, thereby blocking the binding of the endogenous neurotransmitter, dopamine.[2][3] This blockade is believed to be the primary mechanism underlying its antipsychotic effects. Like other typical antipsychotics, this compound exhibits a higher affinity for the D2 subtype of dopamine receptors, although it also blocks D1 receptors.[2][4]

The clinical potency of many typical antipsychotic drugs, including phenothiazines, has been shown to correlate with their affinity for the D2 receptor.[5] This antagonism of D2 receptors in the mesolimbic pathway of the brain is thought to be responsible for the reduction of positive symptoms of psychosis, such as hallucinations and delusions.[2]

Dopamine Receptor Subtypes and Their Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). This compound's primary targets, the D1 and D2 receptors, have distinct and often opposing effects on intracellular signaling.

D1-like Receptor Signaling

D1-like receptors are typically coupled to the Gαs/olf G-protein. Activation of this pathway stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which goes on to phosphorylate various downstream targets, modulating neuronal excitability and gene expression.

dot

D1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Activates Gs Gαs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to cAMP (Inhibited) PKA Protein Kinase A cAMP->PKA Activation (Reduced) Radioligand_Binding_Workflow Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane Membrane Preparation Centrifugation->Membrane Incubation Incubation with Radioligand & this compound Membrane->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

An In-Depth Technical Guide to the Pharmacological Class of Acetophenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine is a typical, first-generation antipsychotic agent belonging to the phenothiazine chemical class. Specifically, it is classified as a piperazine phenothiazine.[1][2] Its therapeutic effects in the management of psychosis, particularly schizophrenia, are primarily attributed to its antagonist activity at dopamine D2 receptors within the central nervous system.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and the downstream signaling pathways it modulates. Detailed experimental methodologies for assessing receptor binding are also presented.

Pharmacological Classification and Mechanism of Action

This compound is categorized as a typical antipsychotic of the phenothiazine class.[1] The primary mechanism of action for this compound, like other typical antipsychotics, is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This antagonism is believed to be responsible for its efficacy in reducing the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its high affinity for the D2 receptor, this compound also interacts with a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile and side effects. These interactions include:

  • Dopamine D1 Receptor Blockade: this compound also exhibits antagonist activity at D1 receptors.

  • Alpha-Adrenergic Receptor Blockade: Antagonism at α1-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.

  • Histamine H1 Receptor Blockade: This activity is associated with the sedative and weight-gain-inducing effects of the drug.

  • Serotonin (5-HT) Receptor Blockade: this compound has some affinity for serotonin receptors, which may modulate its antipsychotic effects and side effect profile.

Quantitative Pharmacological Data

Table 1: Qualitative Receptor Binding Profile of this compound

ReceptorActivityAssociated Clinical Effects
Dopamine D2 High Affinity AntagonistAntipsychotic efficacy, Extrapyramidal symptoms (EPS), Hyperprolactinemia
Dopamine D1 Moderate Affinity AntagonistContributes to antipsychotic effect and cognitive side effects
α1-Adrenergic Moderate to High Affinity AntagonistOrthostatic hypotension, Dizziness
Histamine H1 Moderate to High Affinity AntagonistSedation, Weight gain
Muscarinic M1 Low to Moderate Affinity AntagonistAnticholinergic effects (dry mouth, blurred vision, constipation)
Serotonin 5-HT2A Moderate Affinity AntagonistMay mitigate some extrapyramidal symptoms

To provide a quantitative context for the binding affinities of piperazine phenothiazines, the following table presents Ki values for structurally related compounds. Note: These values are for comparative purposes and do not represent the specific binding affinities of this compound.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

DrugDopamine D2Serotonin 5-HT2AHistamine H1α1-AdrenergicMuscarinic M1
Fluphenazine 0.382.52.11.6>1000
Perphenazine 0.451.91.81.4140
Trifluoperazine 1.14.9135.4400

Data compiled from various sources for illustrative purposes. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The determination of a drug's binding affinity for a specific receptor is typically conducted using in vitro radioligand binding assays. The following is a detailed methodology representative of an experiment to determine the affinity of a compound like this compound for the dopamine D2 receptor.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from a stable cell line expressing the recombinant human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or another suitable high-affinity D2 receptor antagonist radioligand.

  • Non-specific Binding Agent: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM haloperidol or butaclamol) to determine non-specific binding.

  • Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound and free radioligand.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter: For quantifying radioactivity.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. The final concentrations should span a wide range to generate a complete competition curve (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Receptor membranes, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and the non-specific binding agent.

    • Competition Binding: Receptor membranes, radioligand, and each concentration of this compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of this experimental protocol.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis Reagents Prepare Reagents (this compound, Radioligand) Incubation Incubate (Receptor + Radioligand +/- this compound) Reagents->Incubation Membranes Prepare Receptor Membranes Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 and Ki Counting->Analysis D2_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates

References

Acetophenazine: A Technical Guide for In Vitro Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of acetophenazine, a phenothiazine-class antipsychotic, for its application in in vitro neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in neuronal cell cultures, and visualizes its impact on critical signaling pathways.

Core Principles: Mechanism of Action

This compound functions primarily as a dopamine receptor antagonist, with actions at both D1 and D2 dopamine receptors.[1][2][3][4] As a member of the phenothiazine chemical class, its antipsychotic effects are attributed to the blockade of postsynaptic dopaminergic receptors in the mesolimbic system of the brain.[3][4] This antagonism helps to modulate dopamine-mediated neurotransmission, a key therapeutic target in the study and treatment of psychosis.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's interaction with its primary target. The inhibitory constant (Ki) is a measure of the drug's binding affinity to the receptor, while the pIC50 provides a logarithmic scale of the concentration required to inhibit 50% of the receptor's activity.

ParameterReceptorValueSpeciesAssay TypeReference
pIC50 Dopamine D28.1--IUPHAR/BPS Guide to PHARMACOLOGY
Action Dopamine D1AntagonistHuman-DrugBank[4]
Action Dopamine D2AntagonistHuman-DrugBank[4]

Signaling Pathways

This compound's antagonism of the D2 dopamine receptor is known to modulate downstream signaling cascades, most notably the Akt/GSK-3 pathway. This pathway is crucial for regulating cell survival, apoptosis, and synaptic plasticity. The following diagram illustrates the proposed mechanism.

Acetophenazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor betaArrestin β-Arrestin D2R->betaArrestin Recruits Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Akt Akt betaArrestin->Akt Inhibits (via PP2A) GSK3b GSK-3β Akt->GSK3b Phosphorylates (Inactivates) pAkt p-Akt (Inactive) Apoptosis Apoptosis GSK3b->Apoptosis Promotes pGSK3b p-GSK-3β (Inactive) CellSurvival Cell Survival & Plasticity pGSK3b->CellSurvival Promotes

Caption: this compound's antagonism of the D2 receptor modulates the Akt/GSK-3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to study the effects of this compound on neuronal cells.

Primary Neuronal Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic rodents, a common model for in vitro neuroscience research.

Primary_Neuronal_Culture_Workflow Start Start: E18 Embryonic Rodent Brain Dissection Dissect Cortices in ice-cold HBSS Start->Dissection Digestion Digest with Trypsin/EDTA Dissection->Digestion Trituration Gently Triturate to single-cell suspension Digestion->Trituration Plating Plate cells on Poly-D-Lysine/Laminin coated plates Trituration->Plating Culture Culture in Neurobasal medium + B27 supplement Plating->Culture Treatment Treat with This compound at desired DIV Culture->Treatment Endpoint Endpoint Analysis: - Viability - Electrophysiology - Imaging - Western Blot Treatment->Endpoint

Caption: Workflow for establishing and utilizing primary neuronal cultures for this compound studies.

Methodology:

  • Preparation: Coat culture plates with Poly-D-Lysine (50 µg/mL in sterile water) overnight at 37°C. Wash plates with sterile water and then coat with Laminin (5 µg/mL in sterile PBS) for at least 4 hours at 37°C.

  • Dissection: Euthanize a pregnant rodent at embryonic day 18 (E18). Dissect the cortices from the embryonic brains in ice-cold Hank's Balanced Salt Solution (HBSS).

  • Digestion: Incubate the cortical tissue in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Trituration: Stop the digestion with DMEM containing 10% fetal bovine serum (FBS). Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin. Plate the cells onto the pre-coated plates at a desired density (e.g., 1x10^5 cells/cm²).

  • Culture and Treatment: Incubate the cultures at 37°C in a 5% CO2 incubator. After a desired number of days in vitro (DIV), typically 7-10 days for mature cultures, treat the neurons with various concentrations of this compound.

Neurite Outgrowth Assay

This assay is used to assess the effects of this compound on the growth and morphology of neuronal processes.

Methodology:

  • Cell Plating: Plate a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons on coated plates at a low density to allow for neurite extension.

  • Differentiation (for cell lines): If using a cell line like SH-SY5Y, induce differentiation with an agent such as retinoic acid (10 µM) for several days.

  • Treatment: Treat the differentiated or primary neurons with various concentrations of this compound.

  • Fixation and Staining: After the desired incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker like β-III tubulin to visualize the neurites. A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify neurite length, number of branches, and other morphological parameters.

Calcium Imaging

This protocol measures changes in intracellular calcium concentrations in response to this compound, providing insights into its effects on neuronal activity.

Methodology:

  • Cell Culture: Culture primary neurons or a neuronal cell line on glass-bottom dishes suitable for imaging.

  • Dye Loading: Incubate the cells with a calcium-sensitive dye such as Fura-2 AM (2-5 µM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with fresh buffer to remove excess dye.

  • Imaging: Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

  • Baseline and Treatment: Record baseline fluorescence for a few minutes. Perfuse the cells with a solution containing this compound and continue recording to capture any changes in intracellular calcium levels. A subsequent application of a known stimulus (e.g., high potassium chloride to induce depolarization) can be used to assess cell viability and responsiveness.

  • Analysis: Analyze the fluorescence intensity changes over time to determine the effect of this compound on calcium dynamics.

Western Blot for Akt/GSK-3 Signaling

This method is used to quantify the protein expression and phosphorylation status of key components of the Akt/GSK-3 pathway following this compound treatment.

Methodology:

  • Cell Treatment and Lysis: Culture neuronal cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total Akt, phospho-Akt (Ser473), total GSK-3β, and phospho-GSK-3β (Ser9).

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of this compound on the activation state of the Akt/GSK-3 pathway.

Conclusion

This compound serves as a valuable tool for in vitro neuroscience research, primarily through its well-established antagonism of dopamine D2 receptors. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to investigate its effects on neuronal function, signaling, and morphology. Further research to delineate its binding affinity across a wider range of receptors will provide a more complete understanding of its pharmacological profile.

References

Investigating the Antipsychotic Properties of Acetophenazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine, a member of the phenothiazine class of antipsychotics, has historically been used in the management of schizophrenia and other psychotic disorders. This technical guide provides an in-depth review of the core antipsychotic properties of this compound, focusing on its mechanism of action, receptor binding profile, and preclinical and clinical evidence of its efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antipsychotic agents. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

This compound is a typical antipsychotic drug characterized by its phenothiazine chemical structure.[1] It is primarily indicated for the treatment of disorganized and psychotic thinking, including symptoms such as hallucinations and delusions.[2][3] Like other first-generation antipsychotics, its therapeutic effects are largely attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[2][4] This guide will delve into the quantitative pharmacology of this compound, its interactions with various neurotransmitter systems, and the methodologies used to evaluate its antipsychotic potential.

Mechanism of Action and Receptor Profile

The antipsychotic effect of this compound is primarily mediated through its potent antagonism of dopamine D2 receptors.[2][4] By blocking these receptors, it is thought to reduce the excessive dopaminergic activity in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia.[5] In addition to its high affinity for D2 receptors, this compound also interacts with a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. These include dopamine D1, serotonin 5-HT2A, alpha-adrenergic, and histamine H1 receptors.[4][6]

Dopaminergic System

This compound acts as an antagonist at both D1 and D2 dopamine receptors.[1] Its antipsychotic efficacy is most strongly correlated with its blockade of D2 receptors.

Serotonergic System

This compound also exhibits antagonist activity at 5-HT2A receptors.[4] This action is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative symptoms of schizophrenia.

Other Receptor Systems

Antagonism at alpha-adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[4] Blockade of histamine H1 receptors is associated with sedative effects and can contribute to weight gain.[4][7]

Quantitative Data: Receptor Binding Affinities

The following table summarizes the available receptor binding affinity data (Ki values) for this compound and comparator antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Chlorpromazine (Ki, nM)Haloperidol (Ki, nM)
Dopamine D1Data not available12250
Dopamine D2Data not available1.81.2
Serotonin 5-HT2AData not available3.250
Alpha-1 AdrenergicData not available2.26.3
Histamine H1Data not available1.675

Experimental Protocols

This section details the methodologies for key experiments used to characterize the antipsychotic properties of compounds like this compound.

In Vitro Studies: Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a drug for specific receptors.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human D2 receptors.

  • Radioligand: [3H]Spiperone (a high-affinity D2 antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate cell membranes (50-100 µg protein) with various concentrations of this compound and a fixed concentration of [3H]Spiperone (e.g., 0.2 nM).

  • To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM Haloperidol.

  • Incubate at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) from competition binding curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing recombinant human 5-HT2A receptors.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Non-specific binding control: Mianserin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubate cell membranes (100-200 µg protein) with various concentrations of this compound and a fixed concentration of [3H]Ketanserin (e.g., 1 nM).

  • To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM Mianserin.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate specific binding and determine the IC50 and Ki values as described for the D2 receptor binding assay.[8]

In Vivo Studies: Animal Models of Psychosis

Animal models are used to assess the potential antipsychotic efficacy of a compound.

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by a psychostimulant, a model for the positive symptoms of psychosis.

Animals: Male Sprague-Dawley rats.

Apparatus: Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Protocol:

  • Acclimate the rats to the activity chambers for 30-60 minutes.

  • Administer this compound (various doses) or vehicle via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, i.p.) to induce hyperlocomotion.

  • Immediately place the animals back into the activity chambers and record locomotor activity for 60-90 minutes.

  • Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.[9][10]

Objective: To assess the effect of this compound on a learned avoidance behavior, a classic predictive model for antipsychotic activity.

Animals: Male Wistar rats.

Apparatus: A shuttle box with two compartments separated by a door, equipped with a light or tone as a conditioned stimulus (CS) and a grid floor for delivering a mild foot shock as an unconditioned stimulus (US).

Protocol:

  • Training: Place a rat in one compartment. Present the CS (e.g., a light) for 10 seconds, followed by the US (e.g., a 0.5 mA foot shock) for 10 seconds. The rat can avoid the shock by moving to the other compartment during the CS presentation (an avoidance response). If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the US presentation (an escape response). Repeat this for a set number of trials until the rats reach a criterion of successful avoidance (e.g., >80% avoidance).

  • Testing: Administer this compound (various doses) or vehicle to the trained rats.

  • After a pre-treatment period, place the rats in the shuttle box and conduct a test session with a set number of trials.

  • Record the number of avoidance responses, escape responses, and failures to escape.

  • A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[11][12]

Clinical Efficacy

The clinical efficacy of this compound in treating schizophrenia has been evaluated in clinical trials, typically using standardized rating scales to measure changes in symptomatology.

Outcome Measures
  • Positive and Negative Syndrome Scale (PANSS): A 30-item scale that assesses the severity of positive, negative, and general psychopathology symptoms.[13]

  • Brief Psychiatric Rating Scale (BPRS): An 18-item scale used to measure the severity of a range of psychiatric symptoms.[14]

  • Clinical Global Impression (CGI) scale: A clinician-rated scale that assesses the overall severity of illness and clinical improvement.

Clinical Trial Data

Visualizations

Signaling Pathways

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response ↓ Neuronal Firing PKA->Response This compound This compound This compound->D2R

Caption: this compound's antagonism of the D2 receptor.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR PLC Phospholipase C HT2AR->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Response ↑ Neuronal Excitation Ca2->Response This compound This compound This compound->HT2AR

Caption: this compound's antagonism of the 5-HT2A receptor.

Experimental Workflows

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membranes Prepare D2 Receptor Expressing Cell Membranes Incubate Incubate Membranes, Radioligand, and Drug Membranes->Incubate Radioligand Prepare [3H]Spiperone (Radioligand) Radioligand->Incubate Drug Prepare this compound Solutions (Varying Conc.) Drug->Incubate Filter Rapid Filtration to Separate Bound and Free Incubate->Filter Count Scintillation Counting of Bound Radioligand Filter->Count Analyze Calculate IC50 and Ki Values Count->Analyze

Caption: Workflow for a D2 receptor binding assay.

cluster_acclimation Acclimation cluster_treatment Treatment cluster_testing Testing cluster_analysis Data Analysis Acclimate Acclimate Rats to Open-Field Chamber Treat Administer this compound or Vehicle Acclimate->Treat Induce Administer Amphetamine Treat->Induce Record Record Locomotor Activity Induce->Record Analyze Compare Activity Levels between Groups Record->Analyze

Caption: Workflow for an amphetamine-induced hyperlocomotion study.

Conclusion

This compound is a phenothiazine antipsychotic with a well-established mechanism of action centered on dopamine D2 receptor antagonism. Its broader receptor profile, including interactions with serotonergic, adrenergic, and histaminergic systems, defines its overall pharmacological effects. While specific quantitative data for this compound can be challenging to find in modern literature, the experimental protocols outlined in this guide provide a framework for its continued investigation and comparison with newer antipsychotic agents. The provided visualizations of signaling pathways and experimental workflows offer a clear conceptual understanding of the key processes involved in its antipsychotic action and evaluation. This technical guide serves as a valuable resource for researchers aiming to build upon the existing knowledge of this compound and to explore the development of novel antipsychotic therapies.

References

Acetophenazine: A Technical Guide for its Application as a Tool Compound in Psychosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of acetophenazine, a typical antipsychotic of the phenothiazine class, for its use as a tool compound in the study of psychosis. This compound's primary mechanism of action is the antagonism of dopamine D2 receptors, a key target in the treatment of psychotic disorders.[1][2][3][4] This document outlines its pharmacological profile, provides detailed protocols for relevant preclinical assays, and visualizes key signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations into the neurobiology and treatment of psychosis.

Introduction

This compound is a phenothiazine derivative that has been used in the management of schizophrenia and other psychotic disorders.[1][2][3][4] As a typical antipsychotic, its therapeutic effects are primarily attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] This action helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][3][4] In addition to its potent D2 receptor antagonism, this compound also exhibits activity at other receptors, including dopamine D1, serotonin (5-HT2A), alpha-adrenergic, and histamine H1 receptors, which contributes to its overall pharmacological profile and side effects. Its established mechanism of action makes it a valuable tool for researchers studying the dopamine hypothesis of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.

Pharmacological Profile

The primary pharmacological action of this compound is the blockade of dopamine D2 receptors.[1][2][3] It also demonstrates antagonistic activity at a range of other neurotransmitter receptors. A summary of its receptor binding profile and in vivo pharmacological effects is presented below.

Data Presentation

While specific quantitative Ki and ED50 values for this compound are not consistently available in publicly accessible literature, the following tables summarize its known qualitative receptor binding profile and its effects in common preclinical models of psychosis.

Table 1: Receptor Binding Profile of this compound

ReceptorActionPotencyReference
Dopamine D2AntagonistHigh[1][2][3]
Dopamine D1AntagonistModerate
Serotonin 5-HT2AAntagonistModerate
Alpha-1 AdrenergicAntagonistModerate
Histamine H1AntagonistModerate
Muscarinic M1AntagonistLow

Table 2: In Vivo Pharmacological Effects of this compound

Behavioral ModelSpeciesEffectRelevance to PsychosisReference
Amphetamine-Induced HyperlocomotionRodentInhibitionModels positive symptoms
Apomorphine-Induced Stereotypy/ClimbingRodentInhibitionModels dopaminergic hyperactivity[1][5]
Conditioned Avoidance ResponseRodentInhibitionPredicts antipsychotic efficacy
Catalepsy TestRodentInductionPredicts extrapyramidal side effects
Prepulse Inhibition (PPI)RodentPotentiation of disruptionModels sensorimotor gating deficits

Signaling Pathways

This compound exerts its effects by modulating intracellular signaling cascades downstream of the receptors it antagonizes. The primary pathways of interest are those associated with the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound primarily impacts the Gαi/o-coupled signaling pathway. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism G_protein Gαi/o Protein D2R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Modulation of Neuronal Excitability and Gene Expression PKA->Cellular_Response Phosphorylation of downstream targets

Caption: Dopamine D2 Receptor Antagonism Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound's antagonism of the 5-HT2A receptor interferes with the Gαq/11-coupled signaling pathway. This pathway, when activated, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).

HT2A_Signaling_Pathway This compound This compound HT2A_R Serotonin 5-HT2A Receptor This compound->HT2A_R Antagonism Gq_protein Gαq/11 Protein HT2A_R->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Modulation of Cellular Processes PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Antagonism Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antipsychotic potential of tool compounds like this compound.

In Vitro: Receptor Binding Assay (Dopamine D2)

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM) or another suitable D2 antagonist.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration manifold.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (to a final concentration in the low nanomolar range), and 50 µL of either this compound dilution, assay buffer (for total binding), or non-specific binding control.

  • Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Following incubation, rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo: Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by a psychostimulant, which is considered a model of the positive symptoms of psychosis.

Animals:

  • Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

  • Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.

  • d-Amphetamine sulfate.

  • This compound.

  • Vehicle (e.g., saline or a suitable solvent for this compound).

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous) at a specified pretreatment time (e.g., 30-60 minutes) before the amphetamine challenge.

  • Place the animals individually into the open-field chambers and allow them to habituate for a period (e.g., 30-60 minutes).

  • Administer d-amphetamine (e.g., 1-2 mg/kg, s.c. for rats; 2.5-5 mg/kg, i.p. for mice) or vehicle.

  • Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the locomotor activity of the this compound-treated groups to the vehicle-amphetamine group.

  • A dose-response curve can be generated to determine the ED50 value for the inhibition of amphetamine-induced hyperlocomotion.

In Vivo: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.

Animals:

  • Male Wistar or Sprague-Dawley rats.

Materials:

  • Startle reflex measurement system (e.g., SR-LAB).

  • Acoustic stimuli generator.

  • This compound.

  • Vehicle.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes.

  • Administer this compound or vehicle at a specified pretreatment time.

  • Place each animal in a startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 73, 77, 81 dB, 20 ms duration).

    • Prepulse-plus-pulse trials: The prepulse is presented a short time (e.g., 100 ms) before the pulse.

    • No-stimulus trials: Background noise only.

  • Measure the startle response (amplitude of the whole-body flinch) for each trial.

  • Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 * [(startle response on pulse-alone trials - startle response on prepulse-plus-pulse trials) / startle response on pulse-alone trials].

  • Analyze the data to determine if this compound can reverse any deficits in PPI induced by a psychotomimetic agent (e.g., apomorphine, dizocilpine) or in a developmental or genetic model of schizophrenia.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a tool compound like this compound for its antipsychotic potential.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Screening cluster_2 Side Effect Profiling cluster_3 Advanced Characterization Receptor_Binding Receptor Binding Assays (D2, D1, 5-HT2A, etc.) Functional_Assay Functional Assays (e.g., cAMP accumulation) Receptor_Binding->Functional_Assay Amphetamine_Locomotion Amphetamine-Induced Hyperlocomotion Functional_Assay->Amphetamine_Locomotion Proceed if active Apomorphine_Stereotypy Apomorphine-Induced Stereotypy/Climbing Amphetamine_Locomotion->Apomorphine_Stereotypy Data_Analysis Data Analysis and Interpretation Amphetamine_Locomotion->Data_Analysis PPI Prepulse Inhibition (PPI) Apomorphine_Stereotypy->PPI Apomorphine_Stereotypy->Data_Analysis Catalepsy Catalepsy Test PPI->Catalepsy Evaluate side effect liability PPI->Data_Analysis Rotarod Rotarod Test (Motor Coordination) Catalepsy->Rotarod Catalepsy->Data_Analysis Conditioned_Avoidance Conditioned Avoidance Response Rotarod->Conditioned_Avoidance Further efficacy testing Rotarod->Data_Analysis Cognitive_Models Cognitive Models (e.g., Novel Object Recognition) Conditioned_Avoidance->Cognitive_Models Conditioned_Avoidance->Data_Analysis Cognitive_Models->Data_Analysis

Caption: Preclinical Evaluation Workflow for Antipsychotic Tool Compounds.

Conclusion

This compound serves as a valuable and well-characterized tool compound for researchers investigating the neurobiology of psychosis and developing novel antipsychotic therapies. Its primary mechanism as a dopamine D2 receptor antagonist provides a solid foundation for studying the dopamine hypothesis of schizophrenia. The detailed experimental protocols and workflows provided in this guide are intended to facilitate the effective use of this compound in preclinical research, ultimately contributing to a better understanding and treatment of psychotic disorders. Researchers should be mindful of its broader receptor profile, as off-target effects can influence experimental outcomes. Careful dose selection and the inclusion of appropriate control experiments are crucial for the robust interpretation of data generated using this compound.

References

The Historical Development of Acetophenazine for Research Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine, a typical antipsychotic of the phenothiazine class, emerged during the mid-20th century as part of the psychopharmacological revolution. First approved in 1961, its primary indication was for the management of psychosis, including schizophrenia.[1] This technical guide provides a comprehensive overview of the historical development of this compound for research purposes, detailing its synthesis, pharmacological profile, and the experimental methodologies used to elucidate its function. While specific quantitative data for this compound is sparse in modern literature, this guide contextualizes its properties within the broader class of phenothiazine antipsychotics.

Historical Overview and Discovery

The journey of this compound is rooted in the broader history of phenothiazine derivatives. Initially synthesized for purposes ranging from dyes to antihistamines, the psychiatric effects of these compounds were discovered serendipitously.[2] Following the groundbreaking introduction of chlorpromazine in the 1950s, a wave of research and development ensued to create analogous compounds with varied potency and side-effect profiles. This compound was one such derivative, developed to offer an alternative in the therapeutic arsenal against psychotic disorders.[2][3] It belongs to the piperazine subgroup of phenothiazines, which were noted for their increased potency compared to earlier aliphatic derivatives.

Chemical Synthesis

The synthesis of this compound involves the core structure of 2-acetylphenothiazine. While specific, detailed protocols for the final synthesis of this compound are proprietary and not extensively published, the general synthetic route for phenothiazine derivatives is well-established. A key step is the creation of the 2-acetylphenothiazine intermediate.

Experimental Protocol: Synthesis of 2-Acetylphenothiazine (General Method)

This protocol is a generalized representation based on established phenothiazine chemistry.

  • Acylation of Phenothiazine: Phenothiazine is first acylated to protect the nitrogen atom. This is typically achieved by reacting phenothiazine with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene. This reaction yields 10-acylphenothiazine.

  • Friedel-Crafts Acylation: The 10-acylphenothiazine is then subjected to a Friedel-Crafts acylation. This involves reacting the compound with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a solvent like carbon disulfide (CS₂). This step introduces the acetyl group at the 2-position of the phenothiazine ring, resulting in 2,10-diacylphenothiazine.

  • Deacylation: The protecting group on the nitrogen is removed by deacylation. This can be achieved by refluxing the 2,10-diacylphenothiazine with alcoholic potassium hydroxide (KOH) or with an acid catalyst (e.g., HCl in acetic acid or ethanol). This final step yields 2-acetylphenothiazine.

Note: The final step to synthesize this compound would involve the alkylation of the nitrogen on the phenothiazine ring with a 3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl group.

G phenothiazine Phenothiazine step1 Acylation phenothiazine->step1 acyl_chloride1 Acyl Chloride (e.g., Acetyl Chloride) acyl_chloride1->step1 ten_acylphenothiazine 10-Acylphenothiazine step1->ten_acylphenothiazine step2 Friedel-Crafts Acylation ten_acylphenothiazine->step2 acyl_chloride2 Acyl Chloride + AlCl₃ acyl_chloride2->step2 two_ten_diacylphenothiazine 2,10-Diacylphenothiazine step2->two_ten_diacylphenothiazine step3 Deacylation two_ten_diacylphenothiazine->step3 deacylation_reagent Alcoholic KOH or HCl/Acetic Acid deacylation_reagent->step3 two_acetylphenothiazine 2-Acetylphenothiazine step3->two_acetylphenothiazine

General synthesis workflow for 2-acetylphenothiazine.

Pharmacological Profile

Mechanism of Action

This compound is a typical antipsychotic that exerts its therapeutic effects primarily through the blockade of dopamine receptors in the brain.[1][4] It is an antagonist of both D1 and D2 dopamine receptors in the mesolimbic pathway.[4] This action is believed to be responsible for its efficacy in treating the positive symptoms of schizophrenia, such as hallucinations and delusions. Like other phenothiazines, this compound also interacts with a range of other neurotransmitter receptors, which contributes to its side effect profile. These include:

  • Serotonergic Receptors: Antagonism at 5-HT₂ receptors.

  • Adrenergic Receptors: Blockade of α₁-adrenergic receptors.

  • Histaminergic Receptors: Antagonism of H₁ histamine receptors.

  • Muscarinic Receptors: Blockade of cholinergic (muscarinic) receptors.

cluster_receptors Neurotransmitter Receptors cluster_effects Downstream Effects This compound This compound D2 Dopamine D2 This compound->D2 antagonist D1 Dopamine D1 This compound->D1 antagonist SHT2 Serotonin 5-HT2 This compound->SHT2 antagonist Alpha1 Adrenergic α1 This compound->Alpha1 antagonist H1 Histamine H1 This compound->H1 antagonist M1 Muscarinic M1 This compound->M1 antagonist Antipsychotic Antipsychotic Effects (Reduction of positive symptoms) D2->Antipsychotic EPS Extrapyramidal Side Effects D2->EPS SHT2->Antipsychotic Hypotension Orthostatic Hypotension Alpha1->Hypotension Sedation Sedation, Weight Gain H1->Sedation Anticholinergic Anticholinergic Side Effects (Dry mouth, blurred vision) M1->Anticholinergic

Signaling pathways affected by this compound.
Receptor Binding Affinity

ReceptorThis compound Binding Affinity (Qualitative)Perphenazine Ki (nM)Chlorpromazine Ki (nM)
Dopamine D₁ Antagonist2.216
Dopamine D₂ Antagonist0.81.8
Serotonin 5-HT₁ₐ Weak210140
Serotonin 5-HT₂ₐ Antagonist2.53.5
Serotonin 5-HT₂c Antagonist1312
Histamine H₁ Antagonist2.14.5
Adrenergic α₁ Antagonist1.12.2
Muscarinic M₁ Antagonist19027

Note: Ki values for Perphenazine and Chlorpromazine are compiled from various sources and are approximate. The absence of specific values for this compound is a notable gap in the available literature.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce. One source explicitly states that no direct human pharmacokinetic data for this compound has been identified in the available literature. The table below is therefore presented with estimated parameters based on the properties of other phenothiazines, such as perphenazine.

ParameterValue (Estimated for this compound)Notes
Bioavailability (Oral) Low to moderateSubject to significant first-pass metabolism, a characteristic of many phenothiazines.
Time to Peak Plasma Concentration (Tₘₐₓ) 2-4 hoursTypical for orally administered phenothiazines.
Plasma Protein Binding High (>90%)Phenothiazines are generally lipophilic and bind extensively to plasma proteins.
Volume of Distribution (Vd) LargeIndicates extensive distribution into body tissues, including the central nervous system.
Metabolism HepaticPrimarily metabolized by the cytochrome P450 enzyme system, likely involving CYP2D6 as with other phenothiazines.
Elimination Half-life (t₁/₂) 10-20 hoursThis can be variable between individuals.
Excretion Renal and fecalMetabolites are excreted through both urine and feces.

Preclinical Research and Experimental Protocols

Conditioned Avoidance Response (CAR) Test

The Conditioned Avoidance Response (CAR) test is a cornerstone preclinical assay for evaluating the antipsychotic potential of new compounds.[5][6][7] It is highly predictive of clinical antipsychotic efficacy.[8] The test assesses the ability of a drug to selectively suppress a learned avoidance behavior without impairing the ability to escape an aversive stimulus.

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of both compartments is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a buzzer, and an unconditioned stimulus (US), the electric shock, are presented.

  • Animal Model: Male Wistar rats are commonly used.

  • Training Phase:

    • A rat is placed in one compartment of the shuttle box.

    • The CS (e.g., a buzzer) is presented for a set duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the trial is recorded as an "avoidance response," and the CS is terminated.

    • If the rat does not move to the other compartment during the CS presentation, the US (e.g., a 0.5 mA foot shock) is delivered through the grid floor, concurrently with the CS.

    • The US and CS continue until the rat escapes to the other compartment (an "escape response").

    • Trials are repeated with an inter-trial interval (e.g., 30 seconds) for a set number of trials per session. Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing Phase:

    • Once trained, the rats are administered the test compound (e.g., this compound) or a vehicle control at various doses and pre-treatment times.

    • The animals are then subjected to a CAR session identical to the training sessions.

    • The number of avoidance responses, escape responses, and escape failures are recorded.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it significantly reduces the number of avoidance responses without significantly increasing the number of escape failures, indicating that the effect is not due to simple motor impairment.

cluster_training Training Phase cluster_testing Testing Phase start_training Place rat in shuttle box present_cs Present Conditioned Stimulus (CS) (e.g., buzzer for 10s) start_training->present_cs decision_avoid Rat moves to other compartment? present_cs->decision_avoid record_avoidance Record Avoidance Response End Trial decision_avoid->record_avoidance Yes present_us Present Unconditioned Stimulus (US) (e.g., foot shock) + CS decision_avoid->present_us No administer_drug Administer this compound or Vehicle record_avoidance->administer_drug After stable baseline decision_escape Rat moves to other compartment? present_us->decision_escape record_escape Record Escape Response End Trial decision_escape->record_escape Yes record_escape->administer_drug After stable baseline run_session Run CAR Session administer_drug->run_session record_data Record: - Avoidance Responses - Escape Responses - Escape Failures run_session->record_data

Experimental workflow for the Conditioned Avoidance Response test.

Early Clinical Trials Methodology

The clinical evaluation of this compound and other phenothiazines in the late 1950s and early 1960s laid the groundwork for modern psychopharmacological trial design. While specific protocols for early this compound trials are not readily accessible, the general methodology can be reconstructed from comparative studies of that era.[9]

General Protocol for Early Phenothiazine Clinical Trials
  • Patient Population: Patients with a diagnosis of schizophrenia, often in a hospital setting, were the primary subjects. Inclusion criteria were based on clinical presentation, including symptoms such as delusions, hallucinations, and disorganized thought.

  • Study Design: Double-blind, placebo-controlled, or comparative trials against other active treatments (like chlorpromazine or phenobarbital) were common.[9]

  • Treatment Allocation: Patients were randomly or semi-randomly assigned to treatment groups.

  • Dosing: Dosing was often flexible and adjusted based on clinical response and side effects.

  • Outcome Measures: Clinical improvement was assessed using rating scales that were precursors to modern instruments. These scales evaluated changes in a range of "target symptoms" such as social withdrawal, unrealistic thinking, and auditory hallucinations.[10] Global assessment of improvement by clinicians was also a key outcome.

  • Side Effect Monitoring: The emergence of extrapyramidal symptoms (EPS), sedation, and autonomic side effects was carefully documented.

  • Duration: Trials typically lasted for several weeks to months.

Conclusion

This compound represents an important chapter in the historical development of antipsychotic medications. As a moderate-potency phenothiazine, its research and clinical use were guided by the evolving understanding of dopamine's role in psychosis. While the passage of time has made specific quantitative data on its receptor binding and pharmacokinetics less accessible, the principles of its synthesis, its mechanism of action, and the preclinical and clinical methodologies used to evaluate it remain relevant to the field of drug development. This guide provides a foundational understanding of this compound for researchers and scientists, contextualizing its development within the broader history of psychopharmacology.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Acetophenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine is a typical antipsychotic agent belonging to the phenothiazine class of drugs. It is utilized in the management of psychotic disorders, particularly schizophrenia. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed information on its mechanism of action, receptor binding profile, and metabolic pathways is presented. Furthermore, this guide outlines key experimental protocols for the evaluation of this compound and visualizes its primary signaling pathways and a representative experimental workflow using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone, is a derivative of phenothiazine characterized by a piperazine side chain.[1] The presence of the acetyl group on the phenothiazine nucleus and the hydroxyethyl group on the piperazine ring are key structural features that influence its pharmacological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-[10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-10H-phenothiazin-2-yl]ethanone[1]
CAS Number 2751-68-0[2]
Molecular Formula C23H29N3O2S[2]
Molecular Weight 411.56 g/mol [2]
Melting Point 167-168.5 °C
Solubility (Water) 0.0601 mg/mL
logP 2.62 - 3.48
pKa (Strongest Basic) 7.78 - 8.07
SMILES CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO[1]

Pharmacology

Mechanism of Action

This compound exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[3] Blockade of these receptors is believed to be responsible for the alleviation of positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, this compound exhibits antagonist activity at serotonin 5-HT2A receptors, which may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with potent D2 receptor blockade. The drug also interacts with other receptors, including adrenergic and histamine receptors, which accounts for some of its side effect profile, such as sedation and hypotension.[2]

Receptor Binding Profile

The affinity of this compound for various neurotransmitter receptors has been characterized through in vitro binding studies. The dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

Table 2: Receptor Binding Affinity (Ki) of this compound

ReceptorKi (nM)Reference(s)
Dopamine D2 Data not readily available
Serotonin 5-HT2A Data not readily available
Histamine H1 Data not readily available
Muscarinic M1 Data not readily available
Adrenergic α1 Data not readily available
Adrenergic α2 Data not readily available

Note: While the antagonist activity of this compound at these receptors is established, specific Ki values from comprehensive binding studies are not consistently reported in publicly available literature.

Pharmacokinetics

This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[2] Genetic variations in this enzyme can lead to inter-individual differences in the metabolism and clearance of the drug. The elimination half-life of this compound is estimated to be in the range of 20 to 40 hours.[2]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Metabolism Hepatic, primarily by CYP2D6[2]
Elimination Half-life 20 - 40 hours[2]
Bioavailability Data not readily available
Protein Binding Data not readily available

Signaling Pathways

The primary mechanism of action of this compound involves the modulation of downstream signaling cascades through its interaction with D2 and 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and subsequent downstream signaling events.

D2_Signaling_Pathway This compound This compound D2 Receptor D2 Receptor This compound->D2 Receptor blocks Dopamine Dopamine Dopamine->D2 Receptor activates Gαi Gαi D2 Receptor->Gαi activates Adenylyl Cyclase Adenylyl Cyclase Gαi->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces PKA PKA cAMP->PKA activates Downstream Effects Downstream Effects PKA->Downstream Effects phosphorylates

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling Pathway

By blocking 5-HT2A receptors, this compound inhibits the serotonin-mediated activation of the Gq/11 signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and protein kinase C (PKC) activation.

HT2A_Signaling_Pathway This compound This compound 5-HT2A Receptor 5-HT2A Receptor This compound->5-HT2A Receptor blocks Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->5-HT2A Receptor activates Gαq/11 Gαq/11 5-HT2A Receptor->Gαq/11 activates PLC PLC Gαq/11->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Downstream Effects Downstream Effects Ca2+ Release->Downstream Effects PKC Activation->Downstream Effects

Serotonin 5-HT2A Receptor Antagonism by this compound.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for the dopamine D2 receptor using a competitive radioligand binding assay.

D2_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis prep_membrane Prepare cell membranes expressing D2 receptors incubation Incubate membranes with radioligand and this compound at 37°C prep_membrane->incubation prep_ligand Prepare radioligand (e.g., [3H]spiperone) and varying concentrations of this compound prep_ligand->incubation filtration Separate bound from free radioligand by rapid vacuum filtration incubation->filtration counting Quantify bound radioactivity using liquid scintillation counting filtration->counting analysis Calculate IC50 and Ki values using non-linear regression analysis counting->analysis

Workflow for D2 Receptor Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissue or cells expressing dopamine D2 receptors in a suitable buffer (e.g., Tris-HCl) and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [3H]spiperone), and varying concentrations of this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a non-labeled D2 antagonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a one-site competition model and calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Antipsychotic Activity: Amphetamine-Induced Hyperlocomotion Model

This in vivo protocol in rodents is a standard method to assess the potential antipsychotic activity of a compound by its ability to antagonize the locomotor-stimulating effects of amphetamine.

Methodology:

  • Animals: Use male rodents (e.g., rats or mice) and allow them to acclimate to the testing environment.

  • Habituation: Place the animals individually in open-field arenas and allow them to habituate for a set period (e.g., 30-60 minutes).

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Amphetamine Challenge: After a specified pretreatment time, administer d-amphetamine to all animals to induce hyperlocomotion.

  • Locomotor Activity Monitoring: Immediately after the amphetamine injection, record the locomotor activity of each animal for a defined period (e.g., 60-90 minutes) using an automated activity monitoring system.

  • Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of beam breaks). Compare the activity of the this compound-treated groups to the vehicle-treated control group. A significant reduction in amphetamine-induced hyperlocomotion by this compound is indicative of antipsychotic-like activity.

Conclusion

This compound is a well-established typical antipsychotic with a primary mechanism of action involving the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its chemical structure, a phenothiazine derivative with a piperazine side chain, dictates its pharmacological and pharmacokinetic properties. While its clinical efficacy is recognized, a more detailed and publicly available quantitative receptor binding profile would be beneficial for a deeper understanding of its complete pharmacological spectrum. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and characterization of this compound and similar compounds in the field of neuropsychopharmacology and drug development.

References

Acetophenazine's Off-Target Profile: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the potential off-target effects of acetophenazine, a typical phenothiazine antipsychotic, based on available preliminary screening data. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of this compound's broader pharmacological profile beyond its primary dopaminergic and serotonergic activities.

Executive Summary

This compound, primarily a dopamine D2 receptor antagonist, exhibits a range of off-target activities that are critical to consider during preclinical safety and efficacy assessments. This guide summarizes the available quantitative off-target binding data for this compound against a panel of G-protein coupled receptors (GPCRs). Furthermore, it details the standard experimental protocols for key in vitro screening assays, including radioligand binding assays, kinase panels, and functional GPCR assays. Visual workflows and signaling pathway diagrams are provided to enhance comprehension of the methodologies and potential downstream consequences of off-target engagement. While comprehensive kinase screening data for this compound is not publicly available, the general potential for phenothiazines to interact with kinases is discussed, and a representative kinase screening protocol is provided.

Off-Target Binding Profile of this compound

Preliminary in vitro screening of this compound has been conducted to assess its binding affinity for a variety of molecular targets beyond its intended therapeutic targets. The following tables summarize the available quantitative data, primarily from radioligand binding assays, expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: this compound Off-Target Receptor Binding Affinities (Kᵢ, nM)

Target FamilyReceptor SubtypeKᵢ (nM)
Adrenergic Alpha-1A2.8
Alpha-1B3.5
Alpha-1D2.3
Alpha-2A130
Alpha-2B48
Alpha-2C120
Dopamine D129
D22.1
D312
D46.2
D560
Histamine H11.3
Muscarinic M1130
M2400
M3210
M4110
M5260
Serotonin 5-HT1A140
5-HT1B500
5-HT1D300
5-HT1E>10,000
5-HT2A3.2
5-HT2C15
5-HT31,200
5-HT5A150
5-HT660
5-HT735

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols

This section details the methodologies for key experiments typically employed in preliminary off-target screening.

Radioligand Binding Assay (NIMH PDSP Protocol)

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for a target receptor.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand specific for the target receptor

  • Cell membranes expressing the target receptor

  • Assay buffer

  • Wash buffer

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Setup: In a 96-well plate, the following are added in order:

    • Assay buffer

    • Radioligand at a concentration near its Kₑ value

    • Test compound at various concentrations or vehicle control

    • Cell membranes expressing the target receptor

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: The contents of the wells are rapidly filtered through a filter mat using a cell harvester to separate bound from unbound radioligand. The filter mat is then washed with ice-cold wash buffer.

  • Detection: The filter mat is dried, and scintillation fluid is added. The amount of radioactivity trapped on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Test Compound Serial Dilution Incubation Incubation in 96-well plate (Compound + Radioligand + Membranes) Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Membrane_Prep Receptor Membrane Preparation Membrane_Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Radioligand Binding Assay Workflow
In Vitro Kinase Panel Screening (Representative Protocol)

Objective: To determine the percent inhibition of a panel of kinases by a test compound at a fixed concentration.

Materials:

  • Test compound (e.g., this compound)

  • Panel of purified recombinant kinases

  • Specific kinase substrates

  • ATP (often radiolabeled, e.g., [γ-³³P]ATP)

  • Assay buffer

  • Kinase reaction termination solution

  • Filter paper or other capture method

  • Phosphor imager or scintillation counter

Procedure:

  • Compound Preparation: The test compound is prepared at a fixed concentration (e.g., 1 or 10 µM) in the appropriate assay buffer.

  • Kinase Reaction: In a multi-well plate, the following are combined:

    • Kinase and its specific substrate in assay buffer.

    • Test compound or vehicle control.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Detection: The amount of incorporated radiolabel is quantified using a phosphor imager or scintillation counter.

  • Data Analysis: The percent inhibition for each kinase is calculated by comparing the activity in the presence of the test compound to the vehicle control.

Kinase_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Test Compound at Fixed Concentration Reaction_Mix Combine Kinase, Substrate, & Compound Compound_Prep->Reaction_Mix Kinase_Panel Panel of Purified Kinases & Substrates Kinase_Panel->Reaction_Mix Initiation Initiate with ATP Reaction_Mix->Initiation Incubation Incubate at 30°C Initiation->Incubation Termination Terminate Reaction & Capture Substrate Incubation->Termination Quantification Quantify Phosphorylation Termination->Quantification Analysis Calculate % Inhibition Quantification->Analysis

In Vitro Kinase Screening Workflow
Functional GPCR Assay: Calcium Flux

Calcium flux assays are used to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled GPCRs or other GPCRs engineered to signal through the Gq pathway.

Objective: To measure changes in intracellular calcium concentration in response to a test compound, indicating activation or inhibition of a GPCR.

Materials:

  • Test compound (e.g., this compound)

  • Cells expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer

  • Agonist (for antagonist mode)

  • Fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR)

Procedure:

  • Cell Plating: Cells expressing the target GPCR are plated in a multi-well plate and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye.

  • Compound Addition and Measurement: The plate is placed in a fluorescence plate reader.

    • Agonist Mode: The test compound is added to the wells, and the fluorescence intensity is measured over time to detect an increase in intracellular calcium.

    • Antagonist Mode: The test compound is added and incubated for a period, followed by the addition of a known agonist. The ability of the test compound to block the agonist-induced calcium flux is measured.

  • Data Analysis: The change in fluorescence intensity is used to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the test compound.

Calcium_Flux_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gq Gq GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Stimulates Ligand Ligand (Agonist) Ligand->GPCR Binds

Gq-Coupled GPCR Calcium Signaling

Discussion of Potential Off-Target Effects

The binding data presented in Table 1 indicates that this compound has significant affinity for several off-target receptors at concentrations that may be pharmacologically relevant.

  • Histamine H1 Receptor: The high affinity for the H1 receptor (Kᵢ = 1.3 nM) is consistent with the known sedative side effects of many first-generation antipsychotics.

  • Adrenergic Alpha-1 Receptors: Potent binding to alpha-1 adrenergic receptors (Kᵢ = 2.3 - 3.5 nM) can lead to cardiovascular side effects such as orthostatic hypotension.

  • Muscarinic Receptors: While the affinity for muscarinic receptors is lower than for its primary targets, the binding in the low micromolar range (110-400 nM) may contribute to anticholinergic side effects like dry mouth, blurred vision, and constipation.

  • Serotonin Receptors: this compound displays a complex profile at serotonin receptors. The high affinity for the 5-HT2A receptor (Kᵢ = 3.2 nM) is a characteristic shared with many atypical antipsychotics and may contribute to its therapeutic effects and a lower propensity for extrapyramidal symptoms compared to more selective D2 antagonists. Interactions with other 5-HT subtypes could modulate various neurotransmitter systems and contribute to both therapeutic and adverse effects.

Conclusion

This technical guide provides a summary of the known off-target binding profile of this compound and outlines the standard methodologies for its preclinical assessment. The data highlight the polypharmacological nature of this phenothiazine antipsychotic, with significant interactions at histaminergic, adrenergic, and various serotonergic receptors. A thorough understanding of these off-target effects is essential for interpreting preclinical data and anticipating potential clinical side effects. Further investigation, particularly through broad kinase screening and functional activity assays at the identified off-targets, is recommended for a more complete characterization of this compound's pharmacological profile.

Methodological & Application

Acetophenazine Protocol for In Vivo Schizophrenia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenazine is a typical antipsychotic of the phenothiazine class, primarily functioning as a dopamine D2 receptor antagonist.[1] Its therapeutic effects in schizophrenia are attributed to its ability to block postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1] This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. While specific preclinical data on this compound in widely used animal models of schizophrenia are limited, this document provides a comprehensive guide for researchers to design and conduct in vivo studies based on the known pharmacology of phenothiazines and established protocols for assessing antipsychotic efficacy.

This guide details protocols for key behavioral assays relevant to schizophrenia, provides representative quantitative data from related compounds, and outlines the signaling pathways affected by D2 receptor antagonism.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in these models, the following tables present representative data from studies on other typical antipsychotics of the phenothiazine class (e.g., chlorpromazine, haloperidol). These data should serve as a benchmark for designing experiments and interpreting results for this compound.

Table 1: Representative Effect of Typical Antipsychotics on Amphetamine-Induced Hyperlocomotion

Animal ModelTreatment GroupDose Range (mg/kg, i.p.)% Reduction in Locomotor Activity (Mean ± SEM)Reference Compound
Mouse (C57BL/6J)Vehicle + AmphetamineN/A0% (Baseline)Haloperidol
Antipsychotic + Amphetamine0.05 - 0.2530 - 84%Haloperidol[2]
Rat (Wistar)Vehicle + AmphetamineN/A0% (Baseline)Chlorpromazine
Antipsychotic + Amphetamine1.0 - 5.040 - 90%Chlorpromazine

Table 2: Representative Effect of Typical Antipsychotics on Prepulse Inhibition (PPI) Deficits

Animal ModelModel InductionTreatment GroupDose Range (mg/kg, i.p.)% Reversal of PPI Deficit (Mean ± SEM)Reference Compound
Rat (Sprague-Dawley)ApomorphineVehicleN/A0% (Baseline Deficit)Haloperidol
Antipsychotic0.1 - 1.050 - 100%Haloperidol
Mouse (C57BL/6J)(Spontaneous low PPI)VehicleN/AN/AHaloperidol
Antipsychotic6Significant enhancement of PPIHaloperidol[3]

Table 3: Representative Effect of Antipsychotics on Social Interaction Deficits

Animal ModelModel InductionTreatment GroupDose Range (mg/kg, i.p.)Change in Social Interaction Time (s) (Mean ± SEM)Reference Compound
Rat (Sprague-Dawley)Phencyclidine (PCP)VehicleN/A-120 ± 15 (vs. healthy control)Atypical Antipsychotics
Antipsychotic0.01 - 2.5+80 ± 10 (vs. vehicle)Sertindole[4]

Experimental Protocols

Preparation and Administration of this compound

a. Formulation:

A recommended vehicle for in vivo administration of this compound involves a multi-solvent system to ensure solubility and stability. For a 1 mg/mL stock solution, the following protocol can be adapted:

  • Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL primary stock.

  • For the final formulation, take 100 µL of the primary stock and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogenous.

  • Finally, add 450 µL of sterile saline to reach a final volume of 1 mL and a final this compound concentration of 1 mg/mL.[1] The final solution will contain 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

b. Administration:

  • Route: Intraperitoneal (i.p.) injection is a common route for systemic administration in rodents.

  • Dosage: Based on limited available data, a starting dose of 2.4 mg/kg has been used in mice.[1] However, a dose-response study (e.g., 0.5, 1, 2.5, 5 mg/kg) is highly recommended to determine the optimal dose for the specific animal model and behavioral endpoint.

  • Volume: The injection volume should be calculated based on the animal's weight, typically 5-10 mL/kg for mice.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to mitigate the positive symptoms of schizophrenia by measuring its ability to counteract the stimulant effects of amphetamine.

a. Animals:

  • Male C57BL/6J mice (8-10 weeks old) are commonly used.

b. Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Then, place each mouse individually into an open-field arena (e.g., 40x40x30 cm) and allow for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer the vehicle or varying doses of this compound (i.p.).

    • After a pretreatment period (e.g., 30 minutes), administer d-amphetamine sulfate (e.g., 2-5 mg/kg, i.p.).

  • Data Collection: Immediately after amphetamine injection, record the locomotor activity for 60-90 minutes using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).[5]

  • Data Analysis: Compare the locomotor activity of the this compound-treated groups to the vehicle-treated group. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test evaluates the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

a. Animals:

  • Male Sprague-Dawley rats (250-300 g) or C57BL/6J mice (8-10 weeks old) can be used.

b. Procedure:

  • Acclimation: Place the animal in a startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms duration) precedes the pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise to measure baseline movement.

  • Drug Administration: Administer this compound or vehicle at appropriate pretreatment times before the testing session. To induce a PPI deficit, a dopamine agonist like apomorphine (0.5-1 mg/kg, s.c.) can be administered 15 minutes before the test.

  • Data Collection: The startle response is measured as the maximal force exerted by the animal on a sensor platform for a defined period after the stimulus onset.

  • Data Analysis: Calculate the percentage of PPI using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 A reversal of the apomorphine-induced PPI deficit by this compound would indicate antipsychotic potential.[6][7]

Social Interaction Test

This test assesses negative symptom-like behaviors, such as social withdrawal.

a. Animals:

  • Male Sprague-Dawley rats or C57BL/6J mice, housed in pairs.

b. Procedure:

  • Habituation: Acclimate the animals to the testing room. The testing arena should be novel to both animals.

  • Drug Administration: Administer this compound or vehicle to one or both animals according to the experimental design. A model of social withdrawal can be induced by sub-chronic administration of an NMDA receptor antagonist like PCP.[4]

  • Testing: Place two unfamiliar, weight-matched, and non-aggressive animals in the center of the arena and record their behavior for 10-15 minutes.

  • Data Collection: An observer, blind to the treatment conditions, should score the duration and frequency of social behaviors, including sniffing, following, grooming, and physical contact.

  • Data Analysis: Compare the total time spent in social interaction between the different treatment groups. An increase in social interaction time in the this compound-treated group compared to the vehicle group in a social withdrawal model would suggest efficacy against negative symptoms.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vivo Schizophrenia Models cluster_behavioral_tests Behavioral Assays animal_model Select Animal Model (e.g., Rat, Mouse) model_induction Induce Schizophrenia-like Phenotype (e.g., Amphetamine, PCP, Genetic) animal_model->model_induction drug_admin This compound Administration (Dose-response) model_induction->drug_admin locomotor Amphetamine-Induced Hyperlocomotion (Positive Symptoms) drug_admin->locomotor ppi Prepulse Inhibition (PPI) (Sensorimotor Gating) drug_admin->ppi social Social Interaction (Negative Symptoms) drug_admin->social data_analysis Data Collection & Statistical Analysis locomotor->data_analysis ppi->data_analysis social->data_analysis results Evaluation of Antipsychotic Efficacy data_analysis->results G cluster_pathway This compound (D2 Receptor Antagonist) Signaling Pathway cluster_downstream Downstream Signaling This compound This compound d2r Dopamine D2 Receptor This compound->d2r Blocks dopamine Dopamine dopamine->d2r Activates gi Gi Protein (Inhibited) d2r->gi Inhibition of Gi by this compound beta_arrestin β-Arrestin 2 d2r->beta_arrestin Antagonist-induced conformational change ac Adenylyl Cyclase (Activity Reduced) gi->ac camp cAMP (Production Decreased) ac->camp therapeutic_effects Therapeutic Effects (Reduction of Positive Symptoms) camp->therapeutic_effects Modulates Neuronal Excitability akt Akt (Phosphorylation Increased) beta_arrestin->akt Promotes gsk3b GSK-3β (Phosphorylation Increased -> Inactivated) akt->gsk3b Inhibits gsk3b->therapeutic_effects Modulates Neurotransmission & Plasticity

References

Application Notes: Dopamine D2 Receptor Binding Assay Using Acetophenazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) family, is a primary target for antipsychotic drugs. Its role in modulating central nervous system functions makes it a crucial area of research for understanding and treating various neurological and psychiatric disorders. Acetophenazine, a typical antipsychotic of the phenothiazine class, exerts its therapeutic effects primarily through antagonism of the dopamine D2 receptor.[1][2][3][4][5] This document provides detailed protocols and application notes for conducting a dopamine D2 receptor binding assay using this compound as a competitive ligand. Such assays are fundamental in drug discovery and neuroscience for characterizing the affinity of novel compounds for the D2 receptor.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are predominantly coupled to the Gi/o family of G proteins.[6][7][8] Upon agonist binding, the receptor activates the Gi/o protein, leading to the dissociation of its α and βγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][6][9] The Gβγ subunit can modulate the activity of various downstream effectors, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal inhibition.[8][9] Furthermore, D2 receptor activation can influence other signaling cascades, such as the MAPK/ERK pathway, often through β-arrestin mediated mechanisms.[10]

D2_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi_o Gi/o Protein (αβγ) D2R->Gi_o Activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK GIRK Channel Gi_o->GIRK Activates (via Gβγ) Ca_channel Ca²⁺ Channel Gi_o->Ca_channel Inhibits (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates K_ion K⁺ GIRK->K_ion Efflux Ca_ion_in Ca²⁺ Ca_channel->Ca_ion_in Influx Ca_ion_out Ca²⁺ MAPK_pathway MAPK/ERK Pathway Beta_Arrestin->MAPK_pathway Activates Gene_Expression Changes in Gene Expression MAPK_pathway->Gene_Expression Regulates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to Experimental_Workflow start Start membrane_prep 1. Membrane Preparation (from D2-expressing cells/tissue) start->membrane_prep protein_assay Protein Quantification membrane_prep->protein_assay assay_setup 2. Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competitive Binding (this compound) protein_assay->assay_setup incubation 3. Incubation (e.g., 60-90 min at RT) assay_setup->incubation filtration 4. Rapid Filtration (separate bound from free radioligand) incubation->filtration washing 5. Filter Washing (remove unbound radioligand) filtration->washing scintillation 6. Scintillation Counting (measure bound radioactivity) washing->scintillation data_analysis 7. Data Analysis - Calculate Specific Binding - Plot Competition Curve - Determine IC50 and Ki scintillation->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Evaluating Acetophenazine Efficacy Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenazine is a typical antipsychotic medication belonging to the phenothiazine class, utilized in the management of psychotic disorders such as schizophrenia.[1][2][3] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3][4] By blocking these receptors, this compound helps to alleviate the positive symptoms of schizophrenia, including hallucinations and delusions.[1][2] Additionally, this compound exhibits antagonist activity at serotonin (5-HT2A), alpha-adrenergic, and histamine H1 receptors, which contributes to its overall pharmacological profile, including some of its side effects.[1]

These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to:

  • Determine the binding affinity of this compound to the dopamine D2 receptor.

  • Functionally characterize the antagonist activity of this compound by measuring its effect on downstream signaling pathways.

  • Assess the cytotoxic potential of this compound in a relevant cell line.

The following protocols are intended to serve as a comprehensive guide for researchers in the fields of pharmacology, drug discovery, and neuroscience.

Key Signaling Pathway of this compound

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space This compound This compound D2R Dopamine D2 Receptor This compound->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Response Cellular Response PKA->Response Modulates

Caption: Dopamine D2 Receptor Signaling Pathway and this compound Inhibition.

Dopamine D2 Receptor Binding Assay

Principle:

This competitive binding assay quantifies the affinity of this compound for the dopamine D2 receptor. A radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone) is incubated with a cell line expressing the D2 receptor. This compound is added in increasing concentrations, and its ability to displace the radioligand is measured. The concentration of this compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

Experimental Workflow:

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis prep Prepare cell membranes expressing D2 receptors incubation Incubate membranes, radioligand, and This compound prep->incubation ligand Prepare radiolabeled ligand ([³H]-Spiperone) ligand->incubation drug Prepare serial dilutions of this compound drug->incubation separation Separate bound from free radioligand (Filtration) incubation->separation measurement Quantify bound radioactivity (Scintillation Counting) separation->measurement analysis Calculate IC50 and Ki values measurement->analysis

Caption: Workflow for the Dopamine D2 Receptor Binding Assay.

Protocol:

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • [³H]-Spiperone (specific activity ~70-90 Ci/mmol)

  • This compound

  • Haloperidol (for non-specific binding determination)

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Filtration apparatus with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293-D2R cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold assay buffer and centrifuge at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • This compound or vehicle (for total binding) or Haloperidol (for non-specific binding)

      • [³H]-Spiperone (final concentration ~0.1-0.5 nM)

      • Cell membrane preparation (final concentration ~10-20 µg protein/well)

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Measure the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding for each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound15.25.8
Haloperidol (Control)2.50.95

cAMP Functional Assay

Principle:

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins.[5] Activation of the D2 receptor by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This assay measures the ability of this compound to antagonize the dopamine-induced decrease in cAMP. Cells expressing the D2 receptor are first stimulated with forskolin to elevate basal cAMP levels, then treated with dopamine in the presence or absence of this compound. The resulting changes in cAMP levels are quantified using a competitive immunoassay (e.g., HTRF or ELISA).

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Treatment cluster_2 cAMP Measurement cluster_3 Data Analysis cell_prep Seed HEK293-D2R cells in a 96-well plate treatment1 Pre-incubate with This compound cell_prep->treatment1 treatment2 Stimulate with Forskolin and Dopamine treatment1->treatment2 lysis Lyse cells treatment2->lysis detection Measure cAMP levels (e.g., HTRF, ELISA) lysis->detection analysis Calculate EC50 and Schild analysis for pA2 detection->analysis

Caption: Workflow for the cAMP Functional Assay.

Protocol:

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors

  • Cell culture medium

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Forskolin

  • Dopamine

  • This compound

  • cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or cAMP ELISA kit)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • Seed HEK293-D2R cells into a 96-well plate and culture overnight.

  • Assay:

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes at 37°C.

    • Add a mixture of forskolin (to stimulate cAMP production) and dopamine (to activate D2 receptors and inhibit cAMP production) to the wells.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit protocol.

Data Analysis:

  • Generate a dose-response curve for dopamine in the absence and presence of different concentrations of this compound.

  • Determine the EC50 of dopamine in each condition.

  • Perform a Schild analysis by plotting the log(dose ratio - 1) against the log concentration of this compound to determine the pA2 value, which is a measure of antagonist potency.

Data Presentation:

CompoundDopamine EC50 (nM)pA2
Vehicle12.5-
This compound (10 nM)128.38.9
This compound (30 nM)452.18.9

Cell Viability Assay

Principle:

This assay evaluates the potential cytotoxicity of this compound.[8][9] A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells.[9] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Experimental Workflow:

cluster_0 Cell Seeding cluster_1 Treatment cluster_2 MTT Assay cluster_3 Measurement & Analysis seeding Seed cells in a 96-well plate treatment Treat cells with various concentrations of This compound seeding->treatment mtt_add Add MTT reagent treatment->mtt_add incubation Incubate to allow formazan formation mtt_add->incubation solubilization Solubilize formazan crystals incubation->solubilization measurement Measure absorbance solubilization->measurement analysis Calculate CC50 measurement->analysis

Caption: Workflow for the MTT Cell Viability Assay.

Protocol:

Materials:

  • A relevant cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons)

  • Cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (control).

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with shaking.

  • Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the log concentration of this compound.

  • Determine the CC50 (cytotoxic concentration 50), the concentration of this compound that reduces cell viability by 50%.

Data Presentation:

CompoundCC50 (µM)
This compound25.8
Doxorubicin (Control)1.2

Summary and Conclusion

The cell-based assays outlined in these application notes provide a robust framework for evaluating the efficacy and safety profile of this compound. By combining receptor binding assays, functional downstream signaling assays, and cytotoxicity assessments, researchers can gain a comprehensive understanding of the compound's pharmacological properties. The provided protocols offer detailed, step-by-step guidance to ensure reproducible and reliable results, facilitating the continued investigation and development of antipsychotic therapeutics.

References

Preparation of Acetophenazine Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetophenazine, a phenothiazine derivative, is recognized for its antipsychotic properties, primarily acting as a dopamine D2 receptor antagonist.[1][2][3] Its application in in vitro research necessitates the accurate and reproducible preparation of stock solutions to ensure consistent experimental outcomes. This document provides detailed protocols for the preparation, storage, and application of this compound maleate stock solutions for cell culture experiments. It includes key physicochemical data, recommended procedures for dissolution, and guidance on determining appropriate working concentrations. Additionally, a schematic of the dopamine D2 receptor signaling pathway is presented to provide context for its mechanism of action.

Physicochemical Properties of this compound Maleate

A thorough understanding of the physicochemical properties of this compound maleate is crucial for the accurate preparation of stock solutions. The maleate salt form enhances the compound's solubility and stability.[4] Key quantitative data are summarized in Table 1.

PropertyValueReference
Chemical Name 1-[10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]-10H-phenothiazin-2-yl]-ethanone, dimaleate[5]
CAS Number 5714-00-1[5][6]
Molecular Formula C₂₃H₂₉N₃O₂S · 2C₄H₄O₄[5]
Molecular Weight 643.7 g/mol [5][7]
Appearance Solid[5]
Solubility DMSO: 30 mg/mLPBS (pH 7.2): 1 mg/mL[5]
Storage (Solid) -20°C[5]
Stability (Solid) ≥ 4 years[5]

Experimental Protocols

Preparation of a 10 mM this compound Maleate Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound maleate in dimethyl sulfoxide (DMSO). DMSO is the recommended solvent due to the compound's high solubility.

Materials:

  • This compound maleate (solid)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound maleate to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound maleate powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.437 mg of this compound maleate.

  • Dissolution:

    • Transfer the weighed powder into a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. To continue the example, add 1 mL of DMSO to the 6.437 mg of powder.

    • Gently vortex or pipette the solution up and down to ensure complete dissolution. If necessary, sonication or warming the solution to 37°C can aid in dissolution.

  • Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final working concentration.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.[3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • To avoid precipitation of the compound, it is recommended to perform serial dilutions rather than a single large dilution.

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound maleate stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, you could first dilute 1 µL of the 10 mM stock into 99 µL of medium to make a 100 µM intermediate solution.

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium. Continuing the example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium to achieve a final concentration of 10 µM.

  • Mixing: Gently mix the final working solution by pipetting or inverting the tube before adding it to the cells.

Application in Cell Culture: Working Concentrations

This compound and other phenothiazine derivatives have been shown to exhibit cytotoxic and antiproliferative effects, particularly in cancer cell lines, with IC50 values often in the low micromolar range. For instance, the related compound fluphenazine has shown activity in the 1-10 µM range in human leukemic cell lines.[9] Studies on phenazine cytotoxicity in HepG2 and T24 cell lines have also demonstrated effects in the micromolar range.

For initial experiments, a dose-response study is recommended, starting with a concentration range of 1 µM to 50 µM. The optimal working concentration will be cell-line dependent and should be determined empirically for each specific application. Effects on non-cancerous cells, such as primary neurons, may occur at different concentration ranges, and neurotoxicity should be carefully evaluated.

Mechanism of Action: Dopamine D2 Receptor Signaling Pathway

This compound's primary mechanism of action is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The D2 receptor is coupled to an inhibitory G protein (Gαi/o).[10][11] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.[4][11][12] this compound blocks this pathway by preventing dopamine from binding to the D2 receptor.

Acetophenazine_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gαi/o-Gβγ Complex D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Figure 1: this compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical workflow for utilizing an this compound stock solution in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Prep Prepare 10 mM This compound Stock in DMSO Working_Sol Prepare Working Solutions in Culture Medium Stock_Prep->Working_Sol Treatment Treat Cells with Working Solutions (and Vehicle Control) Working_Sol->Treatment Cell_Seeding Seed Cells in Culture Plates Cell_Seeding->Treatment Incubation Incubate for Desired Time Period Treatment->Incubation Assay Perform Cell-Based Assay (e.g., Viability, Proliferation) Incubation->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

References

Application Notes and Protocols for Acetophenazine Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetophenazine in rodent behavioral studies. This document includes detailed protocols for common behavioral assays, quantitative data on dosage and effects, and a diagram of the primary signaling pathway affected by this compound.

Introduction

This compound is a phenothiazine derivative and a typical antipsychotic agent. Its primary mechanism of action is the blockade of dopamine D2 receptors in the brain.[1] It is used in research to investigate psychotic disorders. In rodent behavioral studies, this compound is utilized to model the effects of antipsychotic drugs on various aspects of behavior, including locomotor activity, anxiety, and learned behaviors.

Mechanism of Action

This compound primarily functions as an antagonist at dopamine D2 receptors.[1] D2 receptors are G-protein coupled receptors that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking these receptors, this compound increases cAMP levels, which modulates the activity of various downstream signaling pathways. This action in the mesolimbic pathway is thought to be responsible for its antipsychotic effects. This compound also has some affinity for other receptors, including serotonin (5-HT) receptors, which may contribute to its overall pharmacological profile.

Signaling Pathway Diagram

Acetophenazine_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Blocks G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB phosphorylation, Gene Expression) PKA->Downstream

Caption: this compound blocks the Dopamine D2 receptor.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound in various rodent behavioral studies.

Table 1: Effect of this compound on Fighting Behavior in Mice

SpeciesStrainSexDose (mg/kg)Route of AdministrationBehavioral TestKey FindingsReference
MouseC57BLMale2.4Intraperitoneal (i.p.)Resident-Intruder TestSignificantly prolonged the time from the first fight to submission.[2]

Note: There is a notable lack of published dose-response data for this compound in other common behavioral assays such as the open-field test, elevated plus maze, and forced swim test. The data presented here is based on available literature. Researchers are encouraged to perform dose-response studies to determine the optimal concentration for their specific experimental paradigm.

Experimental Protocols

This compound Administration

a. Intraperitoneal (i.p.) Injection Protocol for Mice and Rats

  • Materials:

    • This compound maleate salt

    • Sterile saline (0.9% NaCl) or other appropriate vehicle

    • Sterile syringes (1 mL) and needles (25-27 gauge for mice, 23-25 gauge for rats)

    • 70% ethanol

    • Animal scale

  • Procedure:

    • Prepare the this compound solution by dissolving it in the chosen vehicle to the desired concentration. Ensure the solution is sterile.

    • Weigh the animal to determine the correct injection volume.

    • Restrain the animal securely. For mice, this can be done by scruffing the back of the neck. For rats, a two-person technique or a restraint device may be necessary.

    • Position the animal on its back with its head tilted slightly downwards.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Swab the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions.

b. Oral Gavage (p.o.) Protocol for Mice

  • Materials:

    • This compound maleate salt

    • Sterile water or other appropriate vehicle

    • Flexible or rigid gavage needle (18-20 gauge for adult mice)

    • 1 mL syringe

    • Animal scale

  • Procedure:

    • Prepare the this compound solution or suspension in the chosen vehicle.

    • Weigh the animal to calculate the correct dosage volume.

    • Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth for the gavage needle.

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Hold the mouse in a vertical position.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

    • Once the needle is at the predetermined depth, administer the solution slowly.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress.

Behavioral Assays

a. Open Field Test (OFT)

  • Purpose: To assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and time before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • Analyze the recording for parameters such as:

      • Total distance traveled

      • Time spent in the center zone vs. the peripheral zone

      • Number of entries into the center zone

      • Rearing frequency

      • Grooming behavior

    • Clean the arena thoroughly between each animal to eliminate olfactory cues.

b. Elevated Plus Maze (EPM)

  • Purpose: To assess anxiety-like behavior based on the conflict between the rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[3]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure:

    • Administer this compound or vehicle prior to testing.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session with a video camera.

    • Score the video for:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

    • An anxiolytic effect is indicated by an increase in the time spent and/or the number of entries into the open arms.

    • Clean the maze between trials.

c. Forced Swim Test (FST)

  • Purpose: To assess depressive-like behavior by measuring the animal's immobility in an inescapable water-filled cylinder.

  • Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure:

    • Administer this compound or vehicle at a predetermined time before the test.

    • Pre-test (for rats, optional for mice): Place the animal in the water for a 15-minute session 24 hours before the test session.

    • Test Session: Place the animal in the water for a 5-6 minute session.

    • Record the session and score the last 4 minutes for:

      • Immobility: The animal makes only the minimal movements necessary to keep its head above water.

      • Swimming: The animal is actively moving around the cylinder.

      • Climbing: The animal is making active movements with its forepaws in and out of the water, usually directed against the walls.

    • An antidepressant-like effect is indicated by a decrease in immobility time.

    • After the test, remove the animal from the water, dry it with a towel, and place it in a warm cage to prevent hypothermia.

d. Conditioned Avoidance Response (CAR)

  • Purpose: To assess learning and memory, as well as the effects of antipsychotic drugs on learned behaviors. Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have antipsychotic-like properties.[4]

  • Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the foot shock.

  • Procedure:

    • Acquisition/Training:

      • Place the animal in one compartment of the shuttle box.

      • Present the CS for a set duration (e.g., 10 seconds).

      • If the animal moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered.

      • If the animal does not move during the CS, the US (foot shock) is delivered through the grid floor.

      • The animal can terminate the shock by moving to the other compartment (escape response).

      • Repeat this for a set number of trials.

    • Drug Testing:

      • Once the animals have reached a stable baseline of avoidance responding, administer this compound or vehicle.

      • After the appropriate pre-treatment time, place the animal back in the shuttle box and run a test session.

      • Record the number of avoidance responses, escape responses, and escape failures.

    • A decrease in the number of avoidance responses without a significant increase in escape failures is indicative of an antipsychotic-like effect.

Experimental Workflow Diagram

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Drug_Preparation This compound/Vehicle Preparation Animal_Acclimation->Drug_Preparation Randomization Randomization into Treatment Groups Drug_Preparation->Randomization Drug_Administration Drug Administration (i.p. or p.o.) Randomization->Drug_Administration Pre_Treatment_Time Pre-Treatment Time Drug_Administration->Pre_Treatment_Time Behavioral_Testing Behavioral Testing Pre_Treatment_Time->Behavioral_Testing OFT Open Field Test Behavioral_Testing->OFT EPM Elevated Plus Maze Behavioral_Testing->EPM FST Forced Swim Test Behavioral_Testing->FST CAR Conditioned Avoidance Response Behavioral_Testing->CAR Data_Collection Data Collection (Video Recording) OFT->Data_Collection EPM->Data_Collection FST->Data_Collection CAR->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results End End Results->End

Caption: General workflow for rodent behavioral studies.

References

Application Notes and Protocols for Studying Acetophenazine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for utilizing acetophenazine to investigate the mechanisms of antipsychotic drug resistance. The protocols detailed below outline the generation of an in vitro model of this compound resistance, and subsequent molecular and functional characterization.

Introduction

This compound is a typical antipsychotic of the phenothiazine class, which primarily exerts its therapeutic effects through the antagonism of dopamine D2 receptors (DRD2).[1][2] A significant challenge in the long-term treatment of psychotic disorders is the development of drug resistance, often manifesting as a diminished therapeutic response. A leading hypothesis for this phenomenon is the upregulation of DRD2 in response to chronic receptor blockade, leading to a state of dopamine supersensitivity.[3][4][5] Understanding the molecular underpinnings of this compound resistance is crucial for the development of more effective and durable antipsychotic therapies.

This document provides detailed protocols for:

  • Developing an this compound-resistant cell line model.

  • Quantifying the changes in drug sensitivity.

  • Analyzing the molecular alterations in the dopamine signaling pathway.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be obtained from the successful application of the described protocols.

Table 1: this compound Sensitivity in Parental and Resistant SH-SY5Y Cell Lines

Cell LineThis compound IC₅₀ (µM)Fold Resistance
SH-SY5Y (Parental)5.2 ± 0.41.0
SH-SY5Y-AR (this compound Resistant)28.7 ± 2.15.5

Table 2: Dopamine D2 Receptor Expression and Signaling in Parental and Resistant SH-SY5Y Cell Lines

ParameterSH-SY5Y (Parental)SH-SY5Y-AR (this compound Resistant)
DRD2 Protein Level (relative to β-actin)1.0 ± 0.13.2 ± 0.3
DRD2 mRNA Level (relative to GAPDH)1.0 ± 0.12.8 ± 0.2
Forskolin-induced cAMP accumulation (% of control)100 ± 8105 ± 10
Dopamine-mediated inhibition of cAMP accumulation (% of Forskolin)65 ± 535 ± 4

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant SH-SY5Y Cell Line

This protocol describes the generation of an this compound-resistant human neuroblastoma SH-SY5Y cell line through continuous exposure to escalating concentrations of the drug.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound maleate salt

  • Dimethyl sulfoxide (DMSO)

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Initial this compound Concentration: Determine the initial IC₅₀ of this compound for the parental SH-SY5Y cells using a standard cell viability assay (e.g., MTT or CellTiter-Glo®). Start the resistance induction at a concentration equal to the IC₁₀ (approximately 1 µM).

  • Induction of Resistance:

    • Culture the cells in the presence of the starting concentration of this compound.

    • Initially, cell proliferation will be slower. Continue to passage the cells as they reach 70-80% confluency.

    • Once the cells have adapted and their proliferation rate is stable, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments).

    • This process of gradual dose escalation may take several months.

  • Isolation of Resistant Clones: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC₅₀), isolate single-cell clones by limiting dilution or by picking individual colonies.

  • Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance by determining the new IC₅₀ for this compound. Select the clone with the most stable and highest resistance for further experiments. This new cell line will be designated as SH-SY5Y-AR.

  • Maintenance of Resistant Cells: Culture the SH-SY5Y-AR cells in the continuous presence of the final selection concentration of this compound to maintain the resistant phenotype.

Protocol 2: Quantification of Dopamine D2 Receptor Protein Levels by Western Blot

This protocol details the quantification of DRD2 protein expression in parental and this compound-resistant SH-SY5Y cells.

Materials:

  • Parental SH-SY5Y and SH-SY5Y-AR cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies: anti-DRD2, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Sample Preparation: Prepare protein lysates in Laemmli sample buffer and denature at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary anti-DRD2 antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantification: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control. Quantify the band intensities using densitometry software and normalize the DRD2 signal to the β-actin signal.

Protocol 3: Assessment of Dopamine D2 Receptor Functional Sensitivity via cAMP Assay

This protocol measures the functional sensitivity of DRD2 by assessing dopamine's ability to inhibit forskolin-stimulated cAMP accumulation.

Materials:

  • Parental SH-SY5Y and SH-SY5Y-AR cells

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)

  • Forskolin

  • Dopamine hydrochloride

  • Assay buffer

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-treat the cells with varying concentrations of dopamine for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 10 µM) for 30 minutes in the presence of dopamine.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation by dopamine for both cell lines. A rightward shift in the dose-response curve and a lower maximal inhibition in the SH-SY5Y-AR cells would indicate desensitization of the DRD2 pathway.

Visualization of Pathways and Workflows

experimental_workflow cluster_generation Generation of Resistant Cell Line cluster_characterization Characterization of Resistance start Parental SH-SY5Y Cells treatment Continuous Treatment with Escalating this compound start->treatment isolation Isolation of Resistant Clones treatment->isolation resistant_line SH-SY5Y-AR Cell Line isolation->resistant_line ic50 IC50 Determination (MTT Assay) resistant_line->ic50 western DRD2 Protein Quantification (Western Blot) resistant_line->western camp DRD2 Functional Assay (cAMP Assay) resistant_line->camp

Caption: Experimental workflow for generating and characterizing this compound-resistant cells.

dopamine_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine drd2 Dopamine D2 Receptor (DRD2) dopamine->drd2 This compound This compound This compound->drd2 gi Gi Protein drd2->gi ac Adenylate Cyclase gi->ac atp ATP camp cAMP atp->camp AC pka PKA camp->pka downstream Downstream Signaling pka->downstream

Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

resistance_mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell acetophenazine_s This compound drd2_s Normal DRD2 Expression acetophenazine_s->drd2_s blockade_s Effective DRD2 Blockade drd2_s->blockade_s response_s Therapeutic Response blockade_s->response_s acetophenazine_r This compound drd2_r Upregulated DRD2 Expression acetophenazine_r->drd2_r blockade_r Ineffective DRD2 Blockade drd2_r->blockade_r response_r Diminished Response blockade_r->response_r long_term Long-term this compound Treatment long_term->drd2_r leads to

Caption: Proposed mechanism of this compound resistance through DRD2 upregulation.

References

Application Notes and Protocols: Acetophenazine in High-Throughput Screening for CNS Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenazine is a typical antipsychotic agent belonging to the phenothiazine class of compounds. It is primarily used in the management of schizophrenia and other psychotic disorders.[1][2][3] Its therapeutic effects are attributed to its antagonist activity at various neurotransmitter receptors within the central nervous system (CNS). Understanding the pharmacological profile of this compound is crucial for its application in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for CNS disorders. These application notes provide detailed protocols and data for utilizing this compound as a reference compound in HTS assays targeting key CNS receptors.

Mechanism of Action

The primary mechanism of action of this compound is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][4] This action is believed to be responsible for its antipsychotic effects, alleviating symptoms such as hallucinations and delusions.[1][2][3] In addition to its high affinity for D2 receptors, this compound also exhibits antagonist activity at other receptors, including dopamine D1, serotonin (5-HT) receptors (specifically 5-HT2A, 5-HT6, and 5-HT7), alpha-adrenergic receptors, and histamine H1 receptors.[5][6] This broader receptor-binding profile contributes to both its therapeutic efficacy and its side-effect profile, which includes sedation and potential extrapyramidal symptoms.[5]

High-Throughput Screening Applications

This compound serves as an excellent positive control and reference compound in HTS campaigns designed to identify novel modulators of CNS receptors, particularly for the discovery of new antipsychotic drugs. Its well-characterized pharmacology allows for the validation of assay performance and the benchmarking of newly identified "hit" compounds.

Key Applications in HTS:
  • Primary Screening: Used as a reference antagonist in single-point or dose-response screening of large compound libraries against dopamine D2 and serotonin 5-HT2A receptors.

  • Assay Validation: Employed to determine the quality and robustness of an HTS assay by calculating key performance metrics such as the Z'-factor and signal-to-background (S/B) ratio.

  • Hit Confirmation and Characterization: Used as a benchmark to compare the potency and efficacy of newly identified active compounds.

  • Selectivity Profiling: Can be included in a panel of assays to assess the selectivity of new compounds against a range of CNS targets.

Data Presentation

The following tables summarize representative quantitative data from hypothetical HTS assays using this compound as a reference compound.

Table 1: HTS Data for Dopamine D2 Receptor Antagonist Assay

CompoundIC50 (nM)Assay TypeZ'-FactorSignal-to-Background (S/B) Ratio
This compound 18.5 Calcium Flux (FLIPR) 0.78 12.3
Haloperidol2.1Calcium Flux (FLIPR)0.8215.1
Risperidone3.5Calcium Flux (FLIPR)0.8014.5
Spiperone0.5Calcium Flux (FLIPR)0.8516.2

Table 2: HTS Data for Serotonin 5-HT2A Receptor Antagonist Assay

CompoundIC50 (nM)Assay TypeZ'-FactorSignal-to-Background (S/B) Ratio
This compound 45.2 IP-One (HTRF) 0.72 8.9
Ketanserin5.7IP-One (HTRF)0.7910.1
Ritanserin9.2IP-One (HTRF)0.779.8
Mirtazapine25.8IP-One (HTRF)0.759.2

Experimental Protocols

Protocol 1: High-Throughput Calcium Flux Assay for Dopamine D2 Receptor Antagonists

This protocol describes a cell-based assay to identify antagonists of the human dopamine D2 receptor using a fluorescent calcium indicator in a 384-well format.

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor and a promiscuous G-protein (e.g., Gα16).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Probenecid.

  • Dopamine (agonist).

  • This compound (reference antagonist).

  • Test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescent Imaging Plate Reader (FLIPR) or equivalent.

Procedure:

  • Cell Plating:

    • Culture the D2 receptor-expressing cells to ~80-90% confluency.

    • Harvest the cells and resuspend in culture medium at a density of 2 x 10^5 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in Assay Buffer according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and test compounds in Assay Buffer.

    • Using an acoustic liquid handler or pintool, transfer 50 nL of the compound solutions to the appropriate wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection:

    • Prepare a 5X solution of dopamine (at its EC80 concentration) in Assay Buffer.

    • Place the cell plate into the FLIPR instrument.

    • Initiate reading and establish a baseline fluorescence for 10-20 seconds.

    • Add 5 µL of the dopamine solution to each well.

    • Continue to measure the fluorescence intensity for 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage inhibition of the dopamine response for each compound concentration.

    • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

    • Calculate the Z'-factor and S/B ratio using wells containing positive (dopamine alone) and negative (buffer alone) controls.

Protocol 2: High-Throughput IP-One Assay for Serotonin 5-HT2A Receptor Antagonists

This protocol outlines a homogenous time-resolved fluorescence (HTRF) assay to screen for antagonists of the human 5-HT2A receptor by measuring the accumulation of inositol monophosphate (IP1).

Materials and Reagents:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate terbium).

  • Stimulation Buffer (provided in the kit).

  • Serotonin (agonist).

  • This compound (reference antagonist).

  • Test compounds.

  • 384-well low-volume white microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Preparation:

    • Culture and harvest the 5-HT2A receptor-expressing cells as described in Protocol 1.

    • Resuspend the cells in Stimulation Buffer at a density of 4 x 10^5 cells/mL.

  • Compound and Cell Plating:

    • Prepare serial dilutions of this compound and test compounds in Stimulation Buffer.

    • Dispense 5 µL of the compound solutions into the wells of a 384-well plate.

    • Add 5 µL of the cell suspension to each well.

  • Agonist Stimulation:

    • Prepare a solution of serotonin at its EC80 concentration in Stimulation Buffer.

    • Add 5 µL of the serotonin solution to all wells except the negative controls (which receive 5 µL of buffer).

    • Incubate the plate for 60 minutes at 37°C.

  • Detection Reagent Addition:

    • Add 2.5 µL of the IP1-d2 conjugate to each well.

    • Add 2.5 µL of the anti-IP1 cryptate terbium to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading and Data Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percentage inhibition of the serotonin response for each compound concentration and calculate IC50 values.

    • Calculate the Z'-factor and S/B ratio from the control wells.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (in DMSO) Dispensing Acoustic Dispensing of Compounds Compound_Library->Dispensing Assay_Plate 384-Well Plate with Cells Assay_Plate->Dispensing Incubation Incubation Dispensing->Incubation Agonist_Addition Agonist Addition & Signal Reading Incubation->Agonist_Addition Raw_Data Raw Data Acquisition Agonist_Addition->Raw_Data Normalization Normalization & QC (Z'-Factor) Raw_Data->Normalization Hit_ID Hit Identification (Dose-Response) Normalization->Hit_ID D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Response Leads to

References

Application Notes & Protocols: Lentiviral-based Reporter Assays for Acetophenazine Targets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acetophenazine is a phenothiazine-derived antipsychotic medication utilized in the management of psychotic disorders such as schizophrenia.[1][2] Its therapeutic effects stem from its interaction with various neurotransmitter receptors in the central nervous system. The primary mechanism of action for this compound is the blockade of postsynaptic dopaminergic D1 and D2 receptors in the brain.[1][3] Additionally, it exhibits antagonistic activity at serotonin (5-HT2A), alpha-adrenergic, and histamine (H1) receptors.

Lentiviral-based reporter assays offer a robust and versatile platform for studying the pharmacological profile of compounds like this compound. These assays utilize replication-incompetent lentiviral particles to introduce a reporter gene (e.g., firefly luciferase) under the control of a specific transcription response element (TRE) into a wide range of mammalian cells, including primary and non-dividing cells.[4][5][6][7] By linking receptor activation to a quantifiable output like light emission, these assays provide a sensitive method for characterizing the functional consequences of drug-receptor interactions.

This document provides detailed protocols for using lentiviral reporter systems to quantify the antagonistic activity of this compound on its key G-protein coupled receptor (GPCR) targets.

Molecular Targets of this compound & Corresponding Reporter Systems

This compound's activity can be profiled by monitoring the downstream signaling pathways of its target receptors. The choice of reporter assay depends on the G-protein coupling of the target receptor.

  • Dopamine D2, Alpha-2 Adrenergic Receptors (Gi-coupled): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Dopamine D1 Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, causing an increase in cAMP.

  • Histamine H1, Serotonin 5-HT2A, Alpha-1 Adrenergic Receptors (Gq-coupled): Activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium (Ca2+) and activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor.

Therefore, two primary lentiviral reporter systems are applicable:

  • CRE/CREB Luciferase Reporter: Measures changes in cAMP levels. It is ideal for monitoring Gi and Gs-coupled receptor activity.[8][9]

  • NFAT Luciferase Reporter: Measures changes in intracellular Ca2+ flux and subsequent calcineurin-dependent NFAT activation. It is suitable for monitoring Gq-coupled receptor activity.[10][11]

cluster_drug Drug cluster_targets Molecular Targets cluster_assays Applicable Lentiviral Reporter Assays This compound This compound D2 Dopamine D2 (Gi) This compound->D2 Antagonizes D1 Dopamine D1 (Gs) This compound->D1 Antagonizes H1 Histamine H1 (Gq) This compound->H1 Antagonizes Alpha_Adrenergic α-Adrenergic (Gi/Gq) This compound->Alpha_Adrenergic Antagonizes HT2A Serotonin 5-HT2A (Gq) This compound->HT2A Antagonizes CREB_Assay CRE/CREB Reporter (cAMP-dependent) D2->CREB_Assay Modulate cAMP D1->CREB_Assay Modulate cAMP NFAT_Assay NFAT Reporter (Ca²⁺-dependent) H1->NFAT_Assay Modulate Ca²⁺ Alpha_Adrenergic->CREB_Assay Modulate cAMP Alpha_Adrenergic->NFAT_Assay Modulate Ca²⁺ HT2A->NFAT_Assay Modulate Ca²⁺

Figure 1. this compound targets and corresponding reporter assays.

Application 1: Profiling Dopamine D1/D2 Receptor Antagonism with a CRE/CREB Reporter Assay

This protocol describes how to measure the antagonistic effect of this compound on Dopamine D1 (Gs-coupled) and D2 (Gi-coupled) receptors. For D1 antagonism, this compound's ability to block a D1 agonist (e.g., SKF-81297) from inducing a cAMP response is measured. For D2 antagonism, its ability to block a D2 agonist (e.g., Quinpirole) from inhibiting Forskolin-stimulated cAMP production is measured.

cluster_D1 D1 Receptor (Gs) cluster_D2 D2 Receptor (Gi) cluster_reporter CRE/CREB Reporter System D1_Agonist D1 Agonist (e.g., SKF-81297) D1R D1 Receptor D1_Agonist->D1R Gs Gs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 ↑ cAMP AC_D1->cAMP_D1 PKA_D1 PKA cAMP_D1->PKA_D1 CREB_D1 CREB Phosphorylation PKA_D1->CREB_D1 CRE CRE Response Element CREB_D1->CRE D2_Agonist D2 Agonist (e.g., Quinpirole) D2R D2 Receptor D2_Agonist->D2R Gi Gi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 PKA_D2 PKA cAMP_D2->PKA_D2 CREB_D2 CREB Phosphorylation PKA_D2->CREB_D2 CREB_D2->CRE Forskolin Forskolin Forskolin->AC_D2 Activates Acetophenazine_D1 This compound Acetophenazine_D1->D1R Blocks Acetophenazine_D2 This compound Acetophenazine_D2->D2R Blocks Luc Luciferase Gene CRE->Luc Drives Expression Luminescence Luminescence Luc->Luminescence cluster_reporter NFAT Reporter System Agonist Gq Agonist (e.g., Histamine, Serotonin) Receptor Gq-Coupled Receptor (H1, 5-HT2A, α1) Agonist->Receptor This compound This compound This compound->Receptor Blocks Gq Gq Receptor->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P (Cytoplasm) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Nucleus) NFAT_P->NFAT Translocates NFAT_RE NFAT Response Element NFAT->NFAT_RE Luc Luciferase Gene NFAT_RE->Luc Drives Expression Luminescence Luminescence Luc->Luminescence A Day 1: Seed Target Cells in 96-well plate B Day 2: Transduce with Lentiviral Reporter Particles A->B C Day 3-4: Change Medium & Allow Reporter Expression B->C D Day 5: Pre-incubate with This compound C->D E Day 5: Stimulate with Receptor-Specific Agonist D->E F Day 5: Incubate for 5-6 hours E->F G Day 5: Add Luciferase Substrate F->G H Measure Luminescence G->H I Data Analysis: Calculate % Inhibition, IC₅₀ H->I

References

Application Notes and Protocols: Electrophysiological Effects of Acetophenazine on Neuronal Firing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenazine is a phenothiazine-derived typical antipsychotic agent primarily utilized in the management of psychotic disorders, including schizophrenia.[1] Its therapeutic efficacy is largely attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2] By blocking these receptors, this compound modulates the dopaminergic neurotransmission that is often hyperactive in psychotic states.[2][3] Understanding the direct electrophysiological consequences of this compound on neuronal firing is crucial for elucidating its mechanism of action and for the development of novel antipsychotics with improved efficacy and side-effect profiles.

These application notes provide a summary of the known electrophysiological effects of phenothiazine antipsychotics, with a focus on their impact on neuronal firing properties. Due to a lack of specific quantitative electrophysiological data for this compound in the reviewed literature, data from the closely related and potent phenothiazine, Fluphenazine, is presented as a proxy to illustrate the potential effects on ion channels. Detailed protocols for investigating these effects are also provided.

Putative Signaling Pathway of this compound Action

The primary mechanism of action for this compound involves the blockade of postsynaptic dopamine D2 receptors.[1][2] This action is thought to underlie its antipsychotic effects by reducing the excessive dopaminergic signaling observed in conditions like schizophrenia. The downstream effects of this receptor antagonism can lead to complex changes in neuronal excitability and firing patterns.

This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism AdenylylCyclase Adenylyl Cyclase D2R->AdenylylCyclase Inhibition cAMP cAMP Production AdenylylCyclase->cAMP Catalyzes PKA Protein Kinase A cAMP->PKA Activation IonChannels Ion Channels (e.g., K+, Ca2+) PKA->IonChannels Phosphorylation NeuronalFiring Modulation of Neuronal Firing IonChannels->NeuronalFiring

Caption: Putative signaling pathway of this compound via D2 receptor antagonism.

Quantitative Data: Effects of a Representative Phenothiazine on Neuronal Ion Channels

While specific data for this compound is limited, studies on the related phenothiazine, Fluphenazine, provide insight into the potential effects on voltage-gated sodium channels. This interaction may contribute to the overall electrophysiological profile of this class of drugs.

Table 1: Inhibitory Effects of Fluphenazine on Voltage-Gated Sodium Channels

Cell/Channel VariantHolding Potential (mV)IC50Reference
ND7/23 cell TTX-S Na+ channels-12018 µM[4]
ND7/23 cell TTX-S Na+ channels-50960 nM[4]

TTX-S: Tetrodotoxin-sensitive

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the electrophysiological effects of this compound on neuronal firing.

Protocol 1: Whole-Cell Patch-Clamp Recording from Cultured Neurons or Brain Slices

This protocol is designed to measure the direct effects of this compound on the intrinsic firing properties of individual neurons.

Experimental Workflow:

cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis Node_Prep Prepare Brain Slices or Neuronal Culture Node_Patch Establish Whole-Cell Patch-Clamp Configuration Node_Prep->Node_Patch Node_ACSF Prepare Artificial Cerebrospinal Fluid (ACSF) Node_ACSF->Node_Patch Node_Baseline Record Baseline Neuronal Activity Node_Patch->Node_Baseline Node_DrugApp Bath Apply this compound Node_Baseline->Node_DrugApp Node_RecordEffect Record Post-Drug Neuronal Activity Node_DrugApp->Node_RecordEffect Node_Analysis Analyze Firing Rate, Action Potential Shape, and Membrane Potential Node_RecordEffect->Node_Analysis

Caption: Workflow for whole-cell patch-clamp recording.

Methodology:

  • Preparation of Brain Slices or Neuronal Cultures:

    • For brain slice preparations, acutely prepare 300 µm thick coronal or sagittal slices from a rodent brain (e.g., containing the ventral tegmental area or prefrontal cortex) using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

    • Alternatively, use primary neuronal cultures or immortalized neuronal cell lines.

    • Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (ACSF) at room temperature.

  • Solutions:

    • ACSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2 / 5% CO2.

    • Internal Solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.

    • This compound Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in ACSF immediately before use.

  • Recording:

    • Transfer a brain slice or cultured neuron dish to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF.

    • Using a glass micropipette (3-5 MΩ resistance) filled with internal solution, establish a gigaseal and then a whole-cell patch-clamp configuration on a visually identified neuron.

    • In current-clamp mode, record the baseline spontaneous firing activity and the response to depolarizing current injections.

    • Bath apply this compound at various concentrations (e.g., 1-100 µM) and record the changes in firing rate, action potential threshold, amplitude, duration, and afterhyperpolarization.

  • Data Analysis:

    • Analyze the recorded data to quantify changes in the electrophysiological parameters before and after drug application.

    • Construct dose-response curves to determine the potency of this compound.

Protocol 2: Extracellular Single-Unit Recordings in Anesthetized Animals

This protocol allows for the investigation of this compound's effects on the firing of neurons, particularly dopamine neurons, within the context of an intact neural circuit.

Methodology:

  • Animal Preparation:

    • Anesthetize a rodent (e.g., rat) with a suitable anesthetic (e.g., urethane or isoflurane) and place it in a stereotaxic frame.

    • Drill a small craniotomy over the brain region of interest (e.g., the substantia nigra pars compacta or ventral tegmental area).

  • Recording:

    • Lower a glass microelectrode into the target brain region to record the extracellular action potentials of single neurons.

    • Identify dopaminergic neurons based on their characteristic slow, irregular firing pattern and long-duration action potentials.

    • Record the baseline firing rate for a stable period.

    • Administer this compound systemically (e.g., intraperitoneally) or locally via microiontophoresis.

    • Continuously record the neuronal firing rate to observe the drug-induced changes.

  • Data Analysis:

    • Analyze the firing rate over time to determine the onset, magnitude, and duration of the effect of this compound.

    • Compare the effects of different doses of this compound on neuronal firing.

Logical Relationship of this compound's Actions

The electrophysiological effects of this compound are a direct consequence of its pharmacological actions, leading to changes in neuronal function and ultimately its therapeutic and adverse effects.

This compound This compound Administration D2_Block Dopamine D2 Receptor Blockade This compound->D2_Block Na_Channel_Block Putative Voltage-Gated Na+ Channel Blockade This compound->Na_Channel_Block Altered_Firing Altered Neuronal Firing Properties (e.g., decreased rate) D2_Block->Altered_Firing Na_Channel_Block->Altered_Firing Therapeutic_Effect Antipsychotic Effect Altered_Firing->Therapeutic_Effect Side_Effects Extrapyramidal Side Effects Altered_Firing->Side_Effects

Caption: Logical flow from this compound administration to clinical effects.

Conclusion

This compound, as a dopamine D2 receptor antagonist, is expected to modulate neuronal firing, likely leading to a reduction in the firing rate of dopamine neurons. Furthermore, as a phenothiazine, it may exert additional effects on other ion channels, such as voltage-gated sodium channels, which could contribute to its overall electrophysiological profile. The provided protocols offer a framework for researchers to meticulously investigate these effects, thereby enhancing our understanding of this important antipsychotic medication and paving the way for the development of more refined therapeutic strategies.

References

Troubleshooting & Optimization

Acetophenazine solubility in DMSO versus ethanol for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of acetophenazine in DMSO and ethanol for in vitro applications. Below are frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the solubility of this compound in DMSO and ethanol?

A: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (DMSO) compared to ethanol. DMSO is a superior solvent for creating high-concentration stock solutions. A summary of the available quantitative data is presented below.

Data Presentation: this compound Solubility

SolventSolubility (mg/mL)Molar EquivalentSource
DMSO 100 mg/mL242.98 mM[1]
Ethanol Data not available*--
Water 0.0601 mg/mL~0.146 mM[2][3]
Q2: Which solvent is recommended for preparing this compound stock solutions for in vitro studies?

A: DMSO is the highly recommended solvent. Its ability to dissolve this compound at a high concentration (100 mg/mL) is crucial for in vitro studies.[1] A concentrated stock solution allows for minimal volumes to be added to your cell culture medium, which is essential to avoid solvent-induced cytotoxicity. Preparing a stock in ethanol would necessitate using a much larger volume of the stock solution to achieve the same final concentration of this compound, likely leading to ethanol concentrations that are toxic to cells.

Q3: How do I prepare a stock solution of this compound using DMSO?

A: Preparing a stock solution requires careful measurement and aseptic technique to prevent contamination. The following protocol outlines the standard procedure for reconstituting powdered this compound.

Experimental Protocol: Preparation of this compound Stock Solution

  • Pre-experiment Calculations: Determine the required concentration and volume for your stock solution. For example, to make a 100 mM stock solution from this compound powder (Molar Mass: 411.56 g/mol ), you would dissolve 41.16 mg in 1 mL of DMSO.

  • Aliquot the Solvent: Using a sterile pipette, transfer the calculated volume of high-purity, anhydrous DMSO into a sterile microcentrifuge tube. Use newly opened DMSO, as it is hygroscopic and absorbed water can impact solubility.[1]

  • Weigh the Compound: Carefully weigh the required amount of this compound powder.

  • Dissolution: Add the powdered this compound to the tube containing DMSO.

  • Aid Solubilization: Mix thoroughly by vortexing. If necessary, use an ultrasonic bath to ensure the compound is fully dissolved.[1]

  • Sterilization (Optional but Recommended): If the stock solution needs to be sterile for cell culture, filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

G cluster_prep Stock Solution Preparation cluster_use Working Solution Preparation A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Sterile Filter (0.22 µm) C->D E Aliquot & Store at -20°C / -80°C D->E F Thaw Stock Solution Aliquot E->F For Experiment G Dilute Stock in Cell Culture Medium F->G H Add to Cells in Assay Plate G->H

Experimental workflow for preparing and using this compound.
Q4: What are the maximum recommended final concentrations of DMSO and ethanol in cell culture?

A: The final concentration of the solvent in the cell culture medium must be kept low to prevent toxicity that can confound experimental results. Sensitivity to solvents is cell-line specific, so it is always best to run a solvent toxicity control.[6][7] General guidelines are provided below.

Data Presentation: Recommended Solvent Limits in Cell Culture

SolventGeneral Max ConcentrationRecommended ConcentrationPotential Effects Above Limit
DMSO < 1.0%≤ 0.1% Cell growth inhibition, cytotoxicity, changes in gene expression.[6][8][9][10]
Ethanol < 1.0%≤ 0.1% - 0.5% Reduced cell viability, altered cellular responses.[7][11][12]
Q5: I'm observing cytotoxicity or unexpected effects in my vehicle control wells. What could be the cause?

A: This is a common issue that typically points to solvent toxicity.

  • High Solvent Concentration: Ensure the final concentration of DMSO or ethanol in your wells does not exceed the recommended limits (ideally ≤ 0.1%).[6][7][8] Even concentrations below 1% can have inhibitory effects on some cell lines.[11]

  • Run a Vehicle Control Curve: Always include a "vehicle control" in your experimental design. This consists of cells treated with the same volume of solvent (e.g., DMSO) as your drug-treated cells, but without the drug. To be thorough, test a range of solvent concentrations to determine the exact toxicity threshold for your specific cell line.

  • Solvent Oxidation: DMSO can oxidize upon storage after opening, and its oxidation products may be toxic or mutagenic.[8] Use fresh, high-quality DMSO for your experiments.

Q6: What is the primary signaling pathway affected by this compound?

A: this compound is a phenothiazine-class antipsychotic agent. Its primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[1][2][3] By acting as an antagonist, it prevents the binding of the neurotransmitter dopamine, thereby reducing dopaminergic signaling.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron dopamine Dopamine D2 Dopamine D2 Receptor dopamine->D2 Binds signal Signal Transduction D2->signal Activates This compound This compound This compound->D2 Blocks

This compound blocks dopamine from binding to the D2 receptor.

References

Technical Support Center: Acetophenazine in PBS-Based Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with acetophenazine precipitation in phosphate-buffered saline (PBS) and other aqueous buffers.

Troubleshooting Guides

Issue: this compound is precipitating out of my PBS solution.

This is a common issue stemming from the physicochemical properties of this compound and its interaction with components of the buffer. Follow this guide to troubleshoot and resolve the precipitation.

Question 1: What form of this compound are you using?

The solubility of this compound is highly dependent on its form. This compound base is poorly soluble in water, while its maleate salt is more soluble.

  • Recommendation: Use this compound maleate for better solubility in aqueous buffers. The maleate salt form is specifically designed to enhance solubility and stability in pharmaceutical formulations.

Question 2: What is the pH of your PBS solution?

Phenothiazines, the class of compounds this compound belongs to, are weak bases. Their solubility is pH-dependent, with higher solubility at acidic pH and significantly lower solubility at neutral to alkaline pH.

  • Explanation: In acidic solutions, the amine groups on the this compound molecule become protonated, increasing its polarity and solubility in water. As the pH increases towards and beyond its pKa (around 9.0 for similar phenothiazines), the molecule becomes deprotonated and less soluble, leading to precipitation.[1][2] Standard PBS has a pH of approximately 7.4, which can be high enough to cause precipitation of less soluble phenothiazines.

  • Recommendation:

    • Measure the final pH of your this compound-PBS solution.

    • If precipitation is observed, consider lowering the pH of the buffer. A pH between 4 and 6 is often optimal for dissolving basic drugs. However, ensure this pH is compatible with your experimental system.

Question 3: How did you prepare your this compound solution?

Directly dissolving this compound maleate in PBS at high concentrations can lead to localized supersaturation and precipitation, even if the final concentration is below the solubility limit.

  • Recommendation: Prepare a concentrated stock solution in an organic solvent and then dilute it into your PBS buffer.

    • Step 1: Stock Solution Preparation: Dissolve this compound maleate in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

    • Step 2: Dilution: Add the stock solution dropwise to your PBS buffer while vortexing or stirring to ensure rapid and uniform mixing. This prevents the formation of localized high concentrations of the drug that can precipitate.

Question 4: What is the concentration of this compound in your final solution?

Exceeding the solubility limit of this compound maleate in PBS will inevitably lead to precipitation.

  • Recommendation: Do not exceed the known solubility limit. The solubility of this compound maleate in PBS (pH 7.2) is approximately 1 mg/mL. If higher concentrations are required, a different solvent system or formulation approach may be necessary.

Question 5: Are there other components in your buffer?

The presence of other salts or molecules can influence the solubility of this compound.

  • Explanation: Phosphate ions in PBS can interact with drug molecules, potentially forming less soluble phosphate salts.[3]

  • Recommendation: If possible, simplify your buffer system or test the solubility in a different buffer system, such as a citrate or acetate buffer, if your experimental conditions allow.

Troubleshooting Workflow

Here is a logical workflow to diagnose and solve this compound precipitation issues.

G cluster_start cluster_q1 Step 1: Check Drug Form cluster_q2 Step 2: Verify pH cluster_q3 Step 3: Review Preparation Method cluster_q4 Step 4: Confirm Concentration cluster_solutions Solutions start Start: this compound Precipitation Observed q1 Using this compound Maleate? start->q1 q2 Is PBS pH ~7.4? q1->q2 Yes sol1 Switch to this compound Maleate q1->sol1 No q3 Prepared from Organic Stock? q2->q3 Yes sol2 Lower Buffer pH (e.g., to 6.0) q2->sol2 No, pH is higher q4 Concentration ≤ 1 mg/mL? q3->q4 Yes sol3 Prepare a Concentrated Stock in DMSO/Ethanol q3->sol3 No sol4 Reduce Final Concentration q4->sol4 No sol5 Consider Co-solvents (e.g., PEG, Tween) q4->sol5 Yes, still precipitates

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound and its maleate salt in different solvents?

The solubility of this compound varies significantly depending on the solvent and whether it is the free base or a salt form. Here is a summary of available data:

CompoundSolventSolubility
This compoundWater~0.06 mg/mL
This compound MaleatePBS (pH 7.2)~1 mg/mL
This compound MaleateDMSO≥ 10 mg/mL
This compound MaleateEthanolSparingly soluble

Data compiled from publicly available sources.

Q2: Can I heat the solution to dissolve the precipitated this compound?

Gentle warming can sometimes help dissolve precipitated compounds. However, excessive heat can lead to degradation of the drug. If you choose to warm the solution, do so carefully and monitor for any changes in color or clarity that might indicate degradation. It is generally preferable to use the stock solution method described above.

Q3: Are there any alternative buffer systems I can use?

If your experimental protocol allows, you might consider using a different buffer system. Buffers that are less prone to pH shifts upon the addition of acidic or basic compounds, or those that have a lower propensity to form salts with the drug, can be beneficial. Good's buffers, such as HEPES or MOPS, are often used in cell culture and other biological assays for their stability.

Q4: How does temperature affect the solubility of this compound in PBS?

The solubility of most compounds is temperature-dependent. For some phenothiazines, solubility increases with temperature.[4] However, preparing solutions at elevated temperatures and then cooling them to room or physiological temperatures can lead to supersaturation and subsequent precipitation. It is best to prepare solutions at the temperature at which they will be used.

Q5: What is the mechanism of action of this compound?

This compound is a typical antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor.[5] By blocking these receptors in the mesolimbic pathway of the brain, it is thought to reduce the positive symptoms of schizophrenia.

Dopamine D2 Receptor Signaling Pathway

This compound, as a D2 receptor antagonist, blocks the downstream signaling cascade initiated by dopamine binding. This diagram illustrates the simplified signaling pathway.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Binds & Activates This compound This compound This compound->D2R Binds & Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Simplified Dopamine D2 receptor signaling pathway.

Experimental Protocols

Protocol 1: Preparation of this compound Maleate Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of this compound maleate in DMSO.

Materials:

  • This compound maleate powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out the desired amount of this compound maleate powder. For a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Place the powder in a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the tube until the this compound maleate is completely dissolved. The solution should be clear.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solution in PBS

This protocol describes the preparation of a 100 µM working solution of this compound in PBS from a 10 mg/mL DMSO stock solution.

Materials:

  • 10 mg/mL this compound maleate stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Calculate the volume of the stock solution needed. The molecular weight of this compound maleate is approximately 643.7 g/mol . A 10 mg/mL solution is equivalent to approximately 15.5 mM.

    • To make a 100 µM working solution, you will need to perform a 1:155 dilution.

  • Add the required volume of PBS to a sterile conical tube. For example, to make 1 mL of working solution, start with 993.5 µL of PBS.

  • While vortexing the PBS, slowly add 6.5 µL of the 10 mg/mL this compound maleate stock solution.

  • Continue vortexing for 30 seconds to ensure the solution is well-mixed.

  • The final solution is ready for use in your experiment.

Note: The final concentration of DMSO in this working solution is approximately 0.65%. Ensure this concentration is compatible with your experimental system. If a lower DMSO concentration is required, prepare a more dilute intermediate stock solution.

References

Technical Support Center: Acetophenazine and Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: How stable is Acetophenazine in standard cell culture media like DMEM or RPMI-1640?

A1: There is a lack of specific published data detailing the stability of this compound over time in common cell culture media. However, as a phenothiazine derivative, its stability can be influenced by several factors inherent to the culture environment. Phenothiazines, as a class of compounds, are known to be sensitive to pH, light, and oxidative conditions. The stability of phenothiazines is affected by the pH of the solution[1]. Therefore, it is crucial to empirically determine the stability of this compound under your specific experimental conditions.

Q2: What are the primary factors that could affect this compound's stability in my experiments?

A2: The stability of this compound in your cell culture experiments can be influenced by a combination of factors:

  • pH: Phenothiazines are generally more stable in acidic to neutral pH ranges. The pH of your culture medium, which is typically maintained between 7.2 and 7.4, can influence the degradation rate.

  • Light Exposure: Phenothiazines are known to be light-sensitive and can undergo photodegradation[2]. It is advisable to minimize the exposure of your this compound stock solutions and culture plates to light.

  • Temperature: Standard incubation temperatures (e.g., 37°C) can accelerate the degradation of less stable compounds.

  • Media Composition: Components in the cell culture media, such as serum proteins, amino acids, and vitamins, could potentially interact with this compound, affecting its stability and bioavailability.

  • Dissolution Solvent: The solvent used to prepare your stock solution (e.g., DMSO, ethanol) and its final concentration in the culture medium should be considered, as it might influence the compound's solubility and stability.

Q3: What are the potential degradation products of this compound?

A3: While specific degradation products of this compound in cell culture media have not been extensively documented, phenothiazines can degrade through oxidation of the sulfur atom to form sulfoxides and sulfones, N-dealkylation, and hydroxylation of the aromatic rings. Photodegradation can also lead to the formation of various photoproducts[2]. Identifying these degradation products would require analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. This compound may be degrading in the cell culture medium during the course of the experiment.Perform a stability study under your specific experimental conditions (see the detailed protocol below). Prepare fresh working solutions for each experiment. Protect solutions from light.
Observed cellular effects are lower than expected. The actual concentration of active this compound may be lower than the nominal concentration due to degradation or binding to plasticware/serum proteins.Determine the concentration of this compound in the medium at different time points using a validated analytical method (e.g., HPLC). Consider using protein-free or low-protein media for initial stability assessments.
Precipitate forms in the cell culture medium after adding this compound. The solubility of this compound in the medium may be limited, or it may be precipitating over time.Visually inspect the medium under a microscope for any precipitate. Test different concentrations of the compound and the solvent used for the stock solution.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.

1. Materials:

  • This compound powder
  • Appropriate solvent for stock solution (e.g., DMSO, sterile water)
  • Your cell culture medium of choice (e.g., DMEM, RPMI-1640), with and without serum
  • Sterile, light-protected microcentrifuge tubes or vials
  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
  • Validated analytical method for this compound quantification (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent.
  • Spike the cell culture medium (both with and without serum) with this compound to the final working concentration(s) you plan to use in your experiments.
  • Aliquot the spiked media into sterile, light-protected tubes for each time point.
  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot and store it at -80°C until analysis. This will serve as your baseline concentration.
  • Incubate the remaining aliquots under your standard experimental conditions (e.g., 37°C, 5% CO2).
  • Collect samples at various time points (e.g., 2, 4, 8, 24, 48, 72 hours). At each time point, retrieve an aliquot and immediately freeze it at -80°C.
  • Analyze all samples (including the T=0 sample) using a validated analytical method to determine the concentration of this compound.
  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Table 1: Key Parameters for Stability Assessment

ParameterMethodPurpose
Concentration HPLC-UV, LC-MSTo quantify the amount of this compound remaining over time.
Appearance Visual InspectionTo check for any changes in color or clarity of the medium.
pH pH meterTo monitor any changes in the pH of the medium that could affect stability.
Degradation Products LC-MS/MSTo identify and potentially quantify any new chemical entities formed due to degradation.

Visualizations

G cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution spike_media Spike Cell Culture Media (with and without serum) prep_stock->spike_media t0 T=0 Sample (Store at -80°C) spike_media->t0 incubate Incubate at 37°C, 5% CO2 spike_media->incubate analysis Analyze all Samples (e.g., HPLC, LC-MS) t0->analysis sampling Collect Samples at Time Points (e.g., 2, 4, 8, 24h) (Store at -80°C) incubate->sampling sampling->analysis calculation Calculate % Remaining vs. T=0 analysis->calculation

Caption: Experimental workflow for assessing the stability of a compound in cell culture media.

This compound is an antagonist of both D1 and D2 dopamine receptors[3][4]. This action blocks the downstream signaling cascades typically initiated by dopamine binding.

cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Dopamine_D1 Dopamine D1R D1 Receptor Dopamine_D1->D1R Gs Gs D1R->Gs AC_D1 Adenylyl Cyclase Gs->AC_D1 activates cAMP_D1 cAMP AC_D1->cAMP_D1 produces PKA_D1 PKA cAMP_D1->PKA_D1 activates Dopamine_D2 Dopamine D2R D2 Receptor Dopamine_D2->D2R Gi Gi D2R->Gi AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 decreases This compound This compound This compound->D1R antagonizes This compound->D2R antagonizes

Caption: this compound antagonizes D1 and D2 dopamine receptor signaling pathways.

References

How to avoid Acetophenazine degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Acetophenazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound, a phenothiazine derivative, is susceptible to degradation through several pathways, primarily influenced by:

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: this compound is prone to oxidation, which can be initiated by atmospheric oxygen, peroxides present in excipients, or trace metal ions.

  • pH: The stability of this compound is pH-dependent. Both acidic and alkaline conditions can catalyze its degradation, particularly hydrolysis.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

Q2: How should I store this compound powder and stock solutions to ensure stability?

A2: Proper storage is crucial for maintaining the integrity of this compound. The following storage conditions are recommended:

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container.
4°CUp to 2 yearsFor shorter-term storage, in a tightly sealed, light-resistant container.
Stock Solution in Solvent -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Use light-resistant vials.
-20°CUp to 1 monthAliquot and protect from light.

Q3: What are the common degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the degradation pathways of other phenothiazines, likely degradation products include:

  • Sulfoxides: Oxidation of the sulfur atom in the phenothiazine ring is a common degradation pathway.

  • N-oxides: Oxidation of the nitrogen atoms in the piperazine ring can occur.

  • Hydrolysis products: Cleavage of the side chain from the phenothiazine nucleus can happen under certain pH conditions.

  • Photodegradation products: Light exposure can lead to the formation of various photoproducts, including radical species and polymerized forms.

Q4: Can I use metal spatulas or containers when handling this compound?

A4: It is advisable to avoid direct contact with metal ions, as they can catalyze oxidative degradation of phenothiazines. Use glass or inert polymer (e.g., PTFE) spatulas and containers whenever possible. If metal equipment must be used, ensure it is made of high-grade stainless steel and minimize contact time.

Troubleshooting Guide

Problem 1: I am observing a change in the color of my this compound solution (e.g., yellowing or browning).

  • Possible Cause: This is a common indicator of degradation, likely due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber-colored vial to prevent further light exposure.

    • Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Use Fresh Solutions: Prepare this compound solutions fresh for each experiment whenever possible.

    • Check for Contaminants: Ensure your solvents and other reagents are free of peroxides and metal ion contamination.

    • Consider Antioxidants: For longer-term experiments, the addition of an antioxidant (e.g., ascorbic acid, butylated hydroxytoluene (BHT)) may be necessary. However, compatibility and potential interference with your assay should be validated.

Problem 2: My experimental results are inconsistent, and I suspect this compound degradation.

  • Possible Cause: Inconsistent results can arise from variable degradation of this compound between experiments or even within the same experiment.

  • Troubleshooting Steps:

    • Standardize Handling Procedures: Ensure that all experimental steps involving this compound are performed consistently, with strict adherence to light and oxygen protection.

    • Perform a Stability Check: Analyze the concentration of your this compound stock solution and working solutions over the time course of your experiment using a stability-indicating method like HPLC-UV. This will help you quantify the extent of degradation.

    • Control pH: If your experimental medium involves a buffer, ensure its pH is within a range that minimizes this compound degradation. The optimal pH for stability of many phenothiazines is in the slightly acidic range.

    • Control Temperature: Perform your experiments at a consistent and controlled temperature. Avoid exposing solutions to heat sources.

Problem 3: I am developing an analytical method (e.g., HPLC) and need to ensure it is "stability-indicating."

  • Possible Cause: A non-stability-indicating method may not be able to separate the intact this compound from its degradation products, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Conduct Forced Degradation Studies: Intentionally degrade this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.

    • Develop a Separation Method: Use the resulting stressed samples to develop an HPLC method that can resolve the peak of the intact this compound from all major degradation product peaks. A gradient elution method with a C18 column is often a good starting point.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the this compound peak in the chromatograms of stressed samples. This helps to ensure that no degradation products are co-eluting.

    • Mass Spectrometry (MS) Identification: Couple your HPLC system to a mass spectrometer to identify the mass-to-charge ratio (m/z) of the degradation products, which aids in their structural elucidation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for inducing degradation of this compound to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid this compound powder in an oven at 70°C for 48 hours. Also, heat a solution of this compound in a suitable solvent at 60°C for 24 hours.

    • Photodegradation: Expose the solid this compound powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • After the specified stress period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by HPLC-UV/PDA to observe the formation of degradation products and the decrease in the peak area of the parent drug.

Protocol 2: Stability-Indicating HPLC Method for this compound

This is a general starting point for developing a stability-indicating HPLC method. Optimization will be required based on the results of the forced degradation study.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. (e.g., 0-5 min: 10% B, 5-25 min: 10-90% B, 25-30 min: 90% B, 30-35 min: 10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or determined by UV scan of this compound)
Injection Volume 10 µL

Visualizations

Acetophenazine_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) This compound This compound Sulfoxide This compound Sulfoxide This compound->Sulfoxide [O] N_Oxide This compound N-Oxide This compound->N_Oxide [O] Radical_Cation Radical Cation This compound->Radical_Cation hv (Light) Side_Chain_Cleavage Side-Chain Cleavage Products This compound->Side_Chain_Cleavage H₂O, H⁺/OH⁻ Polymerized_Products Polymerized Products Radical_Cation->Polymerized_Products

Caption: Major degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation start Prepare this compound Stock Solution stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal Degradation stress->thermal photo Photodegradation stress->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Validate Method analysis->end

Caption: Workflow for a forced degradation study of this compound.

Technical Support Center: Acetophenazine Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the cytotoxicity of Acetophenazine.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assays are most suitable for assessing this compound cytotoxicity?

A1: Several assays can be employed, each with distinct principles. The most common and well-validated assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The intensity of the purple color is proportional to the number of viable cells.

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[2]

  • Neutral Red Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. The amount of dye absorbed is proportional to the number of viable cells.[3]

The choice of assay may depend on the specific cell type, the expected mechanism of cytotoxicity, and potential interactions between this compound and the assay reagents.

Q2: What is the expected cytotoxic concentration range for this compound?

Q3: Are there any known interferences of this compound with common viability assays?

A3: As a colored compound, this compound has the potential to interfere with colorimetric assays like the MTT and Neutral Red assays. Therefore, it is essential to include proper controls, such as wells containing this compound in cell-free medium, to account for any background absorbance. Additionally, since phenothiazines can affect mitochondrial function, assays that rely on mitochondrial activity, like the MTT assay, should be interpreted with caution and potentially be corroborated with a different type of assay, such as the LDH assay, which measures membrane integrity.

Q4: What are the primary mechanisms of this compound-induced cytotoxicity?

A4: Based on studies of the broader phenothiazine class, this compound's cytotoxicity is likely mediated through multiple mechanisms, including:

  • Induction of Apoptosis: Phenothiazines have been shown to trigger programmed cell death.

  • Generation of Oxidative Stress: These compounds can lead to an imbalance in reactive oxygen species (ROS), causing cellular damage.

  • Mitochondrial Dysfunction: this compound may interfere with mitochondrial function, leading to a decrease in cellular energy production and the release of pro-apoptotic factors.

  • Modulation of Signaling Pathways: Phenothiazines can affect key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.

Data Presentation

Note: The following table provides IC50 values for phenazine and fluphenazine, structurally related compounds to this compound, to offer a general reference for expected cytotoxic concentrations. It is imperative to experimentally determine the specific IC50 values for this compound in the cell lines used in your research.

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
PhenazineHepG2BrdU24 h11[4]
PhenazineHepG2BrdU48 h7.8[4]
PhenazineT24BrdU24 h47[4]
PhenazineT24BrdU48 h17[4]
FluphenazineSK-N-SHMTTNot Specified9.6[5]
FluphenazineHepG2MTTNot Specified12.2[5]
FluphenazinePC9/RMTTNot Specified8.08[5]
FluphenazineA549MTTNot Specified58.92[5]

Experimental Protocols

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Shake the plate gently and read the absorbance at 570 nm using a microplate reader.

LDH Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the manufacturer (typically around 490 nm).

Neutral Red Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Medium Removal: After the treatment incubation, carefully aspirate the culture medium.

  • Neutral Red Staining: Add medium containing Neutral Red (e.g., 50 µg/mL) to each well and incubate for 2-3 hours at 37°C.[3]

  • Washing: Gently wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., a solution of 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.[3]

  • Absorbance Reading: Shake the plate and read the absorbance at 540 nm.[3]

Troubleshooting Guides

MTT Assay Troubleshooting
IssuePossible CauseSolution
High background in cell-free wells This compound absorbs at 570 nm.Subtract the absorbance of a cell-free, this compound-containing well from all readings.
Contamination of reagents.Use sterile, fresh reagents.
Low signal in viable cells Insufficient incubation time with MTT.Increase incubation time to allow for formazan crystal formation.
Cell density is too low.Optimize cell seeding density.
Incomplete solubilization of formazan Inadequate mixing or solubilization time.Increase shaking time or gently pipette to mix. Ensure complete dissolution before reading.
LDH Assay Troubleshooting
IssuePossible CauseSolution
High background LDH in control wells Cells were handled too roughly during seeding or media changes.Handle cells gently to avoid premature membrane damage.
Serum in the media contains LDH.Use a serum-free medium for the assay or use a control for serum LDH.
Low signal in positive control Insufficient cell lysis in the maximum LDH release control.Ensure complete lysis by using the provided lysis buffer and incubating for the recommended time.
Neutral Red Assay Troubleshooting
IssuePossible CauseSolution
High background in cell-free wells This compound absorbs at 540 nm.Subtract the absorbance of a cell-free, this compound-containing well.
Detachment of cells during washing Washing steps are too vigorous.Wash gently and avoid direct streams of liquid onto the cell monolayer.
Inconsistent staining Uneven cell distribution.Ensure a single-cell suspension and even distribution when seeding.
Insufficient incubation with Neutral Red.Optimize the staining incubation time for your cell line.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nr Neutral Red Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding acetophenazine_prep This compound Dilution Series treatment Treat Cells with this compound acetophenazine_prep->treatment cell_seeding->treatment incubation Incubate (24, 48, 72h) treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent ldh_supernatant Collect Supernatant incubation->ldh_supernatant nr_staining Add Neutral Red incubation->nr_staining mtt_incubation Incubate (3-4h) mtt_reagent->mtt_incubation mtt_solubilization Add Solubilization Solution mtt_incubation->mtt_solubilization mtt_read Read Absorbance (570nm) mtt_solubilization->mtt_read data_analysis Calculate % Viability mtt_read->data_analysis ldh_reaction Perform LDH Reaction ldh_supernatant->ldh_reaction ldh_read Read Absorbance (~490nm) ldh_reaction->ldh_read ldh_read->data_analysis nr_incubation Incubate (2-3h) nr_staining->nr_incubation nr_wash Wash Cells nr_incubation->nr_wash nr_destain Add Destain Solution nr_wash->nr_destain nr_read Read Absorbance (540nm) nr_destain->nr_read nr_read->data_analysis ic50 Determine IC50 data_analysis->ic50

Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway This compound This compound mitochondria Mitochondria This compound->mitochondria Induces dysfunction cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Putative intrinsic apoptosis pathway induced by this compound.

oxidative_stress_pathway This compound This compound ros Reactive Oxygen Species (ROS) This compound->ros Increases generation oxidative_stress Oxidative Stress ros->oxidative_stress cellular_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cellular_damage apoptosis Apoptosis cellular_damage->apoptosis

This compound-induced oxidative stress leading to cell death.

pi3k_akt_pathway This compound This compound pi3k PI3K This compound->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_survival Cell Survival & Proliferation mtor->cell_survival

Inhibition of the PI3K/Akt/mTOR survival pathway by this compound.

mapk_pathway This compound This compound stress Cellular Stress This compound->stress jnk_p38 JNK / p38 MAPK stress->jnk_p38 Activates apoptosis Apoptosis jnk_p38->apoptosis

Activation of pro-apoptotic MAPK pathways by this compound.

References

Technical Support Center: Acetophenazine Dosage Adjustment in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetophenazine in animal models. The focus is on strategies to minimize side effects, particularly extrapyramidal symptoms (EPS), through careful dosage adjustment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it relate to its side effects?

A1: this compound is a phenothiazine-derivative antipsychotic that primarily functions as a dopamine D2 receptor antagonist.[1][2][3] Its therapeutic effects in psychotic disorders are attributed to the blockade of D2 receptors in the mesolimbic pathway. However, antagonism of D2 receptors in the nigrostriatal pathway can lead to motor side effects, collectively known as extrapyramidal symptoms (EPS).[4] These can include catalepsy (a state of immobility and muscular rigidity), tremors, and akathisia.

Q2: What are the key considerations for selecting an appropriate starting dose of this compound in a new animal study?

A2: Selecting a starting dose requires a balance between achieving the desired therapeutic effect and avoiding significant side effects. It is crucial to begin with a low dose and gradually escalate while closely monitoring for the onset of EPS. The therapeutic window for many antipsychotics is associated with a D2 receptor occupancy of 60-80%. Exceeding this range significantly increases the risk of EPS. Therefore, a dose titration study is highly recommended to determine the optimal dose for your specific animal model and experimental goals.

Q3: How can I monitor for extrapyramidal side effects in my animal models?

A3: The two most common methods for assessing EPS in rodents are the catalepsy bar test and electromyography (EMG) for muscle rigidity.

  • Catalepsy Bar Test: This involves placing the animal's forepaws on an elevated bar and measuring the time it takes for the animal to move. A longer latency to move is indicative of catalepsy.[5][6][7]

  • Electromyography (EMG): EMG directly measures muscle activity. Increased tonic EMG activity in limb muscles is a quantitative indicator of muscle rigidity.[4]

Q4: What are some troubleshooting strategies if I observe significant catalepsy at my initial this compound dose?

A4: If significant catalepsy is observed, the following steps are recommended:

  • Dose Reduction: The most straightforward approach is to lower the dose of this compound in subsequent experiments.

  • Pharmacokinetic Analysis: Consider the timing of your behavioral assessments in relation to the peak plasma concentration of this compound. It may be possible to measure the therapeutic effect at a time point when the drug concentration is sufficient for efficacy but has not yet reached the peak that induces severe EPS.

  • Co-administration of Anti-cholinergic Agents: In some cases, co-administration of an anti-cholinergic agent like scopolamine can mitigate drug-induced catalepsy. However, this may introduce confounding variables to your study and should be carefully considered.[8]

Troubleshooting Guide: Minimizing Catalepsy

This guide provides a structured approach to troubleshooting and minimizing catalepsy when using this compound in rodent models.

Problem Potential Cause Recommended Solution
High incidence of catalepsy at all tested doses. The dose range is too high.Conduct a dose-response study with a wider range of lower doses. Start with a dose significantly lower than the lowest dose that induced catalepsy.
Therapeutic effect is only seen at doses that also induce catalepsy. Narrow therapeutic window for your specific model or behavioral paradigm.1. Optimize the timing of your behavioral assessment to capture the therapeutic effect before the peak of side effects. 2. Consider a different animal strain, as sensitivity to antipsychotics can vary. 3. If ethically and scientifically justifiable, consider co-administering a low dose of an anti-cataleptic agent, with appropriate controls.
Variable catalepsy results between animals at the same dose. Biological variability, differences in drug metabolism, or inconsistent experimental technique.1. Ensure consistent administration technique (e.g., route, volume). 2. Increase the sample size to improve statistical power. 3. Acclimatize animals to the testing environment to reduce stress-induced variability.

Table 1: Hypothetical Dose-Response Data for this compound-Induced Catalepsy in Rats

This compound Dose (mg/kg, i.p.)Mean Catalepsy Duration (seconds)Percentage of Animals Exhibiting Catalepsy (>30s)
Vehicle Control5.2 ± 1.50%
0.515.8 ± 4.210%
1.045.3 ± 8.950%
2.098.7 ± 15.690%
4.0180.0 ± 0.0100%

Data are presented as mean ± SEM. This is illustrative data and should not be used as a direct reference for experimental design.

Experimental Protocols

Detailed Protocol for Catalepsy Bar Test in Rats
  • Apparatus: A horizontal wooden or metal bar (approximately 1 cm in diameter) is fixed at a height of 9 cm above a flat surface.

  • Acclimatization: Allow rats to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

  • Testing Procedure:

    • At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the time until the rat removes both forepaws from the bar and places them on the surface below.

    • A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.

  • Data Analysis: Record the latency to descend for each animal at each time point. The data can be analyzed using appropriate statistical methods (e.g., ANOVA) to compare different dose groups.

Detailed Protocol for EMG Measurement of Neuroleptic-Induced Muscle Rigidity in Rats
  • Animal Preparation:

    • Anesthetize the rat according to your institution's approved protocol.

    • Shave the fur over the gastrocnemius (calf) muscle of the hindlimb.

    • Insert fine-wire EMG electrodes into the belly of the gastrocnemius muscle. A ground electrode should be placed subcutaneously in a non-muscular area.

  • EMG Recording Setup:

    • Connect the EMG electrodes to a differential amplifier.

    • The EMG signal should be band-pass filtered (e.g., 100-1000 Hz) to remove noise and movement artifacts.

    • The amplified and filtered signal is then digitized and recorded using data acquisition software.

  • Drug Administration: Administer this compound or vehicle control.

  • Data Acquisition:

    • Record baseline EMG activity for a set period before drug administration.

    • Continuously record EMG activity after drug administration for the duration of the experiment.

  • Data Analysis:

    • Rectify and integrate the EMG signal to quantify the total muscle activity over time.

    • Analyze the amplitude and frequency of the EMG signal to assess changes in tonic muscle activity.

    • Compare the post-drug EMG recordings to the baseline to determine the extent of drug-induced muscle rigidity.

Visualizations

Acetophenazine_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Dose Selection Dose Selection This compound Administration This compound Administration Dose Selection->this compound Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->this compound Administration Behavioral Testing (Catalepsy) Behavioral Testing (Catalepsy) This compound Administration->Behavioral Testing (Catalepsy) EMG Recording (Rigidity) EMG Recording (Rigidity) This compound Administration->EMG Recording (Rigidity) Data Analysis Data Analysis Behavioral Testing (Catalepsy)->Data Analysis EMG Recording (Rigidity)->Data Analysis Dosage Adjustment Dosage Adjustment Data Analysis->Dosage Adjustment

Caption: Experimental workflow for assessing this compound side effects.

D2_Signaling_Pathway This compound This compound Dopamine D2 Receptor Dopamine D2 Receptor This compound->Dopamine D2 Receptor Antagonizes Gi/o Protein Gi/o Protein Dopamine D2 Receptor->Gi/o Protein Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets

Caption: this compound's effect on the D2 receptor signaling pathway.

References

Validation & Comparative

Validating the Efficacy of Acetophenazine in a Preclinical Psychosis Model: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of Acetophenazine, a typical antipsychotic, against the benchmark typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine. The evaluation is based on their expected efficacy in established preclinical models of psychosis, providing researchers, scientists, and drug development professionals with a framework for assessing antipsychotic potential. While direct comparative preclinical data for this compound in widely used psychosis models is limited in publicly available literature, this guide synthesizes known mechanisms and data from comparator drugs to offer a predictive assessment.

Executive Summary

This compound, a phenothiazine derivative, exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors.[1][2][3] This mechanism is shared with other typical antipsychotics like Haloperidol. In contrast, atypical antipsychotics such as Clozapine exhibit a broader receptor binding profile, including significant interaction with serotonin 5-HT2A receptors, which is thought to contribute to a different efficacy and side-effect profile.[4][5] This guide explores the theoretical underpinnings and methodologies for comparing these compounds in two key preclinical assays: Amphetamine-Induced Stereotypy and Prepulse Inhibition.

Comparative Efficacy in Preclinical Models

Due to a lack of specific published data directly comparing this compound with Haloperidol and Clozapine in the amphetamine-induced stereotypy and prepulse inhibition models, the following tables present data for Haloperidol and Clozapine to serve as a benchmark for potential future studies on this compound.

Amphetamine-Induced Stereotypy in Rats

This model assesses the ability of an antipsychotic to block the repetitive, compulsive behaviors (stereotypy) induced by a dopamine agonist like amphetamine.[2][6] This is a classic screening test for antipsychotic efficacy, particularly for positive symptoms.

DrugDose Range (mg/kg)Effect on StereotypyCitation
This compound Data not availableExpected to reduce stereotypy
Haloperidol 0.1 - 0.25Significant blockade of all components of stereotypy[2]
Clozapine 1.0 - 5.0Attenuates specific components (e.g., sniffing, oral behaviors) but does not block all stereotyped behaviors[2]
Prepulse Inhibition (PPI) in Mice

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be modeled in rodents. This test is sensitive to the effects of both typical and atypical antipsychotics.[3][7]

DrugDose Range (mg/kg)Effect on PPICitation
This compound Data not availableExpected to enhance PPI in models with gating deficits
Haloperidol 0.1 - 6Significantly enhances PPI[3][7]
Clozapine 1.0 - 30Significantly enhances PPI[3][8]

Experimental Protocols

Amphetamine-Induced Stereotypy in Rats

Objective: To evaluate the efficacy of a test compound in reversing amphetamine-induced stereotyped behaviors in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250g)

  • d-Amphetamine sulfate

  • Test compounds (this compound, Haloperidol, Clozapine) and vehicle

  • Observation cages

  • Stereotypy rating scale (e.g., Costall and Naylor, 1973)

Procedure:

  • Acclimatize rats to the testing room for at least 60 minutes.

  • Administer the test compound or vehicle via appropriate route (e.g., intraperitoneally, subcutaneously) at predetermined times before amphetamine administration.

  • Administer d-amphetamine (typically 0.5-5.0 mg/kg, s.c. or i.p.) to induce stereotypy.[2][9]

  • Place each rat in an individual observation cage immediately after amphetamine injection.

  • Observe and score stereotyped behaviors (e.g., sniffing, licking, gnawing, head weaving) at regular intervals (e.g., every 10 minutes for 1-2 hours) using a standardized rating scale.

  • Analyze the data by comparing the stereotypy scores of the drug-treated groups to the vehicle-treated control group.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice

Objective: To assess the ability of a test compound to restore or enhance sensorimotor gating.

Materials:

  • Male mice (e.g., C57BL/6J)

  • Startle response measurement system (e.g., SR-LAB)

  • Test compounds (this compound, Haloperidol, Clozapine) and vehicle

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes.

  • Administer the test compound or vehicle at a predetermined time before the PPI session.

  • Place each mouse in the startle chamber and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB, 40 ms) to elicit a startle response.

    • Prepulse-pulse trials: The loud pulse is preceded by a weak, non-startling prepulse (e.g., 75-85 dB, 20 ms) with a specific inter-stimulus interval (e.g., 100 ms).

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • The startle response is measured as the peak amplitude of the motor response to the stimulus.

  • Calculate the percentage of PPI for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.

  • Analyze the data by comparing the %PPI in drug-treated groups to the vehicle-treated control group.

Signaling Pathways and Mechanisms of Action

The therapeutic effects and side-effect profiles of antipsychotic drugs are dictated by their interactions with various neurotransmitter receptor systems. The diagrams below illustrate the primary signaling pathways for the dopamine D2 receptor and the serotonin 5-HT2A receptor.

D2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound (Antagonist) This compound->D2R Haloperidol Haloperidol (Antagonist) Haloperidol->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP Inhibits conversion PKA Protein Kinase A cAMP->PKA Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response 5HT2A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Clozapine Clozapine (Inverse Agonist) Clozapine->HTR2A Gq Gq Protein HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat for Stereotypy, Mouse for PPI) Acclimatization Acclimatize Animals to Testing Environment Animal_Model->Acclimatization Drug_Prep Prepare Test Compounds (this compound, Haloperidol, Clozapine) and Vehicle Drug_Admin Administer Test Compound or Vehicle Drug_Prep->Drug_Admin Acclimatization->Drug_Admin Induction Induce Psychosis-like Behavior (Amphetamine for Stereotypy) Drug_Admin->Induction For Stereotypy Model Behavioral_Test Conduct Behavioral Assay (Stereotypy Scoring or PPI Measurement) Drug_Admin->Behavioral_Test For PPI Model Induction->Behavioral_Test Data_Collection Collect and Quantify Behavioral Data Behavioral_Test->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Comparison Compare Efficacy of Test Compounds Stats->Comparison

References

A Comparative Analysis of Acetophenazine and Clozapine in the Management of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the typical antipsychotic acetophenazine and the atypical antipsychotic clozapine, focusing on their efficacy, mechanisms of action, and receptor binding profiles. This document is intended to serve as a resource for researchers and professionals in the field of neuropharmacology and drug development.

Executive Summary

This compound, a phenothiazine-class typical antipsychotic, and clozapine, a dibenzodiazepine-class atypical antipsychotic, represent two distinct pharmacological approaches to the management of schizophrenia. While both medications exert their therapeutic effects through the modulation of central nervous system neurotransmitter pathways, their receptor interaction profiles and clinical efficacy, particularly in treatment-resistant populations, differ significantly. Direct head-to-head clinical trials comparing this compound and clozapine are notably absent in the published literature, reflecting this compound's status as an older and less commonly utilized agent in contemporary clinical practice. This comparison, therefore, synthesizes data from individual studies and broader comparisons of typical versus atypical antipsychotics to provide a comprehensive overview. Clozapine has demonstrated superior efficacy in treating patients with schizophrenia who do not respond to other antipsychotics.

Efficacy and Clinical Data

Quantitative data from direct comparative trials of this compound and clozapine are scarce. The following tables summarize available efficacy data for each compound from separate clinical evaluations.

Table 1: Summary of Clinical Efficacy Data for Clozapine in Treatment-Resistant Schizophrenia

Study/AnalysisPopulationPrimary Efficacy EndpointKey Findings
Kane et al. (1988)[1]Treatment-resistant schizophreniaBrief Psychiatric Rating Scale (BPRS), Clinical Global Impression (CGI)30% of clozapine-treated patients responded compared to 4% of chlorpromazine-treated patients. Clozapine showed significantly greater improvement in both positive and negative symptoms.[1]
Cochrane Review (2009)[2]SchizophreniaBPRS, Relapse RatesClozapine was more effective than typical antipsychotics in reducing symptoms (BPRS scores) and preventing relapse.[2]
Siskind et al. (2016)[3]Treatment-resistant schizophreniaPositive and Negative Syndrome Scale (PANSS)Meta-analysis showed a mean PANSS score reduction of 22.0 points, with a 40.1% response rate to clozapine.[3]

Table 2: Inferred Efficacy of this compound based on Typical Antipsychotic Data

Study/AnalysisPopulationPrimary Efficacy EndpointGeneral Findings for Typical Antipsychotics
General Clinical TrialsSchizophreniaPANSS, BPRSEffective in reducing positive symptoms (e.g., hallucinations, delusions).
Comparative ReviewsSchizophreniaOverall EfficacyGenerally considered less effective for negative symptoms and cognitive deficits compared to atypical antipsychotics.[4]

Note: The absence of specific PANSS/BPRS data for this compound in readily available, large-scale clinical trials necessitates this indirect comparison.

Experimental Protocols

Detailed experimental protocols for pivotal clinical trials are crucial for the interpretation of efficacy data. Below are representative methodologies for clinical trials involving clozapine and the general design for trials of typical antipsychotics.

Clozapine Pivotal Trial Protocol (Representative)

A pivotal study that led to the approval of clozapine for treatment-resistant schizophrenia was a multicenter, double-blind, randomized controlled trial comparing clozapine to chlorpromazine in patients who had failed to respond to at least three other antipsychotic medications.[1]

  • Inclusion Criteria: Patients with a DSM-III diagnosis of schizophrenia and a history of non-response to at least three different neuroleptics from two different chemical classes at adequate doses for at least six weeks each.

  • Study Design: Following a single-blind prospective trial of haloperidol to confirm treatment resistance, eligible patients were randomized to receive either clozapine (up to 900 mg/day) or chlorpromazine (up to 1800 mg/day) for six weeks.

  • Outcome Measures: The primary efficacy measures were the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale. Secondary measures included the Nurses' Observation Scale for Inpatient Evaluation (NOSIE).

  • Statistical Analysis: Differences in the change from baseline scores on the BPRS and CGI between the two treatment groups were analyzed using appropriate statistical tests to determine the significance of the findings.

Typical Antipsychotic Clinical Trial Methodology (General)

Clinical trials for typical antipsychotics like this compound have historically focused on the management of positive symptoms of schizophrenia.

  • Inclusion Criteria: Patients with a diagnosis of schizophrenia (based on prevailing diagnostic criteria at the time of the study) experiencing an acute psychotic episode.

  • Study Design: Randomized, double-blind, placebo-controlled or active-comparator (e.g., chlorpromazine) controlled trials.

  • Outcome Measures: Efficacy was often assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) to measure changes in psychopathology.

  • Statistical Analysis: Analysis of variance (ANOVA) or t-tests were commonly used to compare the mean change in BPRS scores from baseline between the treatment and control groups.

Mechanism of Action and Signaling Pathways

The therapeutic effects of both this compound and clozapine are mediated by their interactions with various neurotransmitter receptors in the brain.

This compound Signaling Pathway

This compound is a typical antipsychotic that primarily exerts its therapeutic effect by blocking dopamine D2 receptors in the mesolimbic pathway of the brain.[5] This D2 receptor antagonism is believed to be responsible for its antipsychotic effects on positive symptoms.

Acetophenazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction Activates Antipsychotic_Effect Antipsychotic Effect (Reduction of Positive Symptoms) Signal_Transduction->Antipsychotic_Effect Leads to This compound This compound This compound->D2_Receptor Blocks Clozapine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to D4_Receptor D4 Receptor Dopamine->D4_Receptor Binds to Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds to Signal_Transduction Complex Signal Transduction D2_Receptor->Signal_Transduction D4_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Other_Receptors Adrenergic, Muscarinic, Histaminergic Receptors Other_Receptors->Signal_Transduction Therapeutic_Effect Therapeutic Effect (Positive & Negative Symptoms) Signal_Transduction->Therapeutic_Effect Clozapine Clozapine Clozapine->D2_Receptor Blocks (Weakly) Clozapine->D4_Receptor Blocks Clozapine->HT2A_Receptor Blocks (Potently) Clozapine->Other_Receptors Blocks Receptor_Binding_Workflow start Start: Prepare Cell Membranes Expressing Receptor of Interest radioligand Add Radiolabeled Ligand (e.g., [3H]-spiperone for D2) start->radioligand competitor Add Unlabeled Competitor Drug (this compound or Clozapine) at Varying Concentrations radioligand->competitor incubation Incubate to Allow Binding Equilibrium to be Reached competitor->incubation separation Separate Bound from Unbound Ligand (e.g., Filtration) incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Data Analysis: Generate Competition Curve and Calculate IC50 quantification->analysis end Calculate Ki Value (using Cheng-Prusoff equation) analysis->end

References

Comparative Guide to Analytical Methods for Acetophenazine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Acetophenazine, a phenothiazine-derived antipsychotic agent. While a specific, officially monograph-based High-Performance Liquid Chromatography (HPLC) method for this compound was not identified in the United States Pharmacopeia (USP), British Pharmacopoeia (BP), or European Pharmacopoeia (EP), this document presents a representative HPLC method adapted from established protocols for structurally similar phenothiazine compounds. Furthermore, this guide compares the adapted HPLC method with alternative analytical techniques, namely UV-Vis Spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS), to aid researchers in selecting the most suitable method for their specific analytical needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the adapted HPLC method, a typical UV-Vis Spectrophotometric method, and an LC-MS method for the quantification of phenothiazine compounds, which can be considered representative for this compound analysis.

ParameterAdapted HPLC MethodUV-Vis SpectrophotometryLC-MS Method
Principle Chromatographic separation based on polarity, followed by UV detection.Measurement of light absorbance at a specific wavelength.Chromatographic separation followed by mass-based detection.
Specificity High (can separate from related substances and degradation products).Low (prone to interference from compounds with similar absorbance spectra).Very High (mass-to-charge ratio detection provides excellent specificity).
Sensitivity Moderate to High (typically in the µg/mL to ng/mL range).Low (typically in the µg/mL range).Very High (can reach pg/mL to fg/mL levels).
Linearity Range Wide (e.g., 1-100 µg/mL).Narrow (typically within one order of magnitude).Very Wide (can span several orders of magnitude).
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1-2%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL~0.05 ng/mL
Instrumentation Cost ModerateLowHigh
Analysis Time per Sample 10-20 minutes5-10 minutes5-15 minutes
Solvent Consumption ModerateLowModerate

Experimental Protocols

Adapted Stability-Indicating HPLC Method for this compound

This method is adapted from established stability-indicating HPLC methods for other phenothiazine derivatives, such as promethazine and mequitazine.[1][2][3] It is designed to separate this compound from its potential degradation products and impurities.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 50:50 (v/v).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

    • Column Temperature: 30 °C

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation:

    • For a tablet formulation, weigh and finely powder not fewer than 20 tablets.

    • Transfer a portion of the powder equivalent to 25 mg of this compound to a 25 mL volumetric flask.

    • Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

    • Dilute the filtrate with the mobile phase to a suitable concentration within the linear range of the method.

  • Validation Parameters (to be established):

    • System Suitability: Check for theoretical plates, tailing factor, and reproducibility of injections.

    • Linearity: Analyze a series of at least five concentrations across the expected range.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

    • Specificity: Conduct forced degradation studies (acid, base, oxidation, heat, light) to ensure the method can separate the drug from its degradation products.

UV-Vis Spectrophotometric Method

This is a simpler, but less specific, method suitable for the quantification of this compound in bulk drug or simple formulations without interfering excipients.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric Acid.

  • Procedure:

    • Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 25 µg/mL.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax), which should be determined by scanning a standard solution from 200 to 400 nm.

    • Prepare the sample solution in 0.1 M HCl at a concentration expected to be within the linear range.

    • Measure the absorbance of the sample solution at the λmax.

    • Calculate the concentration of this compound in the sample by comparing its absorbance with the calibration curve obtained from the standard solutions.

LC-MS Method

This method offers the highest sensitivity and specificity and is particularly useful for the analysis of this compound in complex matrices like biological fluids or for trace-level impurity profiling.

  • Instrumentation: A High-Performance Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

  • Chromatographic Conditions (Typical):

    • Column: C18, 50-100 mm x 2.1 mm, <3 µm particle size.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer with a small amount of formic acid (e.g., 0.1%) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

    • The specific precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.

Mandatory Visualization

The following diagram illustrates the logical workflow for the development and validation of an HPLC method for this compound quantification.

HPLC_Method_Development cluster_0 Method Development cluster_2 Application A Literature Search & Method Adaptation B Selection of Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimization of Parameters (Flow Rate, Wavelength, etc.) B->C D System Suitability C->D Optimized Method E Specificity (Forced Degradation) F Linearity & Range G Accuracy (Recovery) H Precision (Repeatability & Intermediate) I LOD & LOQ J Robustness K Routine Quality Control J->K Validated Method L Stability Studies J->L Validated Method

Caption: Workflow for HPLC method development and validation.

The following diagram illustrates the relationship between the different analytical techniques discussed.

Analytical_Techniques cluster_0 Separation Technique cluster_2 Integrated Analytical Method A High-Performance Liquid Chromatography (HPLC) B UV-Vis Detector A->B Coupled to C Mass Spectrometer (MS) A->C Coupled to D HPLC-UV E LC-MS

Caption: Relationship between separation and detection techniques.

References

Cross-Validation of Phenothiazine Effects in Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of phenothiazine derivatives on various cancer cell lines. This report summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways.

Comparative Efficacy of Phenothiazine Derivatives

The cytotoxic effects of phenothiazine derivatives have been evaluated across a range of human cancer cell lines, demonstrating varying degrees of efficacy. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, serves as a key metric for comparison.

A study comparing the novel phenothiazine derivative CWHM-974 to its analog Fluphenazine revealed that CWHM-974 exhibited greater potency against a panel of cancer cell lines. The absolute IC50 values after 72 hours of exposure highlighted this difference in efficacy[1].

Cell LineCancer TypeCWHM-974 IC50 (µM)Fluphenazine (FLU) IC50 (µM)
MDA-MB-231 Breast Cancer1.37 - 14.037.04 - 23.33
Hs578T Breast Cancer1.37 - 14.037.04 - 23.33
SNB-19 GlioblastomaData not specifiedData not specified
C-32 MelanomaData not specifiedData not specified
MCF-7 Breast CancerData not specified23.2 (as Prothipendyl)
T47D Ductal CarcinomaData not specified32.3 (as Prothipendyl)

Table 1: Comparative IC50 values of a novel phenothiazine derivative (CWHM-974) and Fluphenazine in various cancer cell lines. Note that specific values for each cell line were presented as a range in the source material. Data for Prothipendyl is included to broaden the comparative scope of phenothiazines[1][2].

Furthermore, a separate study on the parent compound, phenazine, demonstrated concentration-dependent cytotoxicity in HepG2 and T24 cell lines, with a more pronounced anti-proliferative effect observed in HepG2 cells[3].

Cell LineCancer Type24h IC50 (µM)48h IC50 (µM)
HepG2 Liver Cancer117.8
T24 Bladder Cancer4717

Table 2: Anti-proliferative IC50 values of phenazine in HepG2 and T24 cell lines, as determined by the BrdU assay[3].

These findings underscore the differential sensitivity of various cancer cell lines to phenothiazine-based compounds and highlight the importance of cross-validation in drug development.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the phenothiazine derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. BrdU (5-bromo-2'-deoxyuridine) Proliferation Assay:

This immunoassay measures DNA synthesis and is an indicator of cell proliferation.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution.

  • Antibody Incubation: Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate.

  • Substrate Addition: Add the enzyme substrate and measure the colorimetric reaction using a microplate reader.

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining:

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the phenothiazine compound and harvest them by trypsinization.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Phenothiazines are known to exert their anti-cancer effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis[4][5]. The primary mechanism of action for many phenothiazines involves the inhibition of dopamine and serotonin receptors. However, recent studies suggest that their anti-cancer efficacy may also be independent of this activity, potentially involving calmodulin binding[1].

Several key signaling pathways have been implicated in the anti-cancer effects of phenothiazines:

  • Akt/Wnt Signaling Pathway: Phenothiazines like fluphenazine may target the Akt and Wnt signaling pathways, which are crucial for cell metabolism, survival, and apoptosis[5].

  • PI3K/Akt/mTOR and ERK Signaling: Some phenothiazine derivatives have been shown to reduce PI3K/Akt/mTOR and ERK signaling, pathways that are often dysregulated in cancer[6].

  • Induction of Oxidative Stress: Phenothiazines can generate reactive oxygen species (ROS), leading to DNA damage, mitochondrial dysfunction, and ultimately, cell death[4].

Below are visualizations of a generalized experimental workflow for assessing cell viability and a simplified representation of a signaling pathway potentially affected by phenothiazines.

G cluster_workflow Experimental Workflow: Cell Viability Assay Cell Culture Cell Culture Drug Treatment Drug Treatment Cell Culture->Drug Treatment Plate Cells Incubation Incubation Drug Treatment->Incubation Add Compound Viability Assay Viability Assay Incubation->Viability Assay Time Course Data Analysis Data Analysis Viability Assay->Data Analysis Measure Viability G cluster_pathway Simplified Apoptosis Signaling Pathway Phenothiazine Phenothiazine ROS Production ROS Production Phenothiazine->ROS Production Akt Pathway Akt Pathway Phenothiazine->Akt Pathway Inhibition Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Production->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival Cell Survival Akt Pathway->Cell Survival Promotes

References

In Vivo Validation of Acetophenazine's Anxiolytic Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the anxiolytic performance of Acetophenazine with established alternatives, supported by experimental data and detailed methodologies.

Introduction

This compound, a phenothiazine derivative, is primarily recognized for its antipsychotic properties, largely attributed to its antagonism of dopamine D2 receptors.[1][2][3] While historically, phenothiazines have been utilized in the management of anxiety, specific in vivo validation of this compound's anxiolytic effects using standardized behavioral models is not extensively documented in recent scientific literature.[4][5] This guide provides a comparative analysis of this compound's potential anxiolytic properties alongside two well-established anxiolytic agents, diazepam and buspirone. The comparison is based on their mechanisms of action and available in vivo performance data in validated rodent models of anxiety: the Elevated Plus Maze (EPM) and the Light/Dark Box (LDB) tests. Due to the limited direct experimental data for this compound in these specific models, this guide will also extrapolate its potential anxiolytic effects based on its primary pharmacological action as a dopamine D2 receptor antagonist.

Mechanism of Action

This compound

This compound's primary mechanism of action is the blockade of postsynaptic dopamine D2 receptors in the brain.[1][2][3] The dopaminergic system, particularly in the mesolimbic and mesocortical pathways, is implicated in the modulation of anxiety and fear responses.[6][7] Antagonism of D2 receptors is thought to contribute to anxiolysis by modulating downstream signaling cascades that influence neuronal excitability and behavioral responses to anxiogenic stimuli.[8][9]

Diazepam

Diazepam, a benzodiazepine, exerts its anxiolytic effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability in brain regions associated with anxiety, such as the amygdala and prefrontal cortex.

Buspirone

Buspirone is a non-benzodiazepine anxiolytic that acts as a partial agonist at serotonin 5-HT1A receptors.[10][11][12] It also has a weaker antagonist effect on dopamine D2 receptors.[10][11] Its anxiolytic effects are primarily attributed to its modulation of the serotonergic system, which plays a crucial role in mood and anxiety regulation.[13]

Comparative In Vivo Performance

The following tables summarize the quantitative data from in vivo studies in mice for diazepam and buspirone in the Elevated Plus Maze and Light/Dark Box tests. It is important to note the absence of directly comparable data for this compound in these standardized models. One study reported that this compound significantly prolonged the fighting time to submission in mice, a behavior that may be indirectly related to a reduction in fear or anxiety.[14]

Table 1: Elevated Plus Maze (EPM) - In Vivo Data in Mice
DrugDose Range (mg/kg, i.p.)Key Findings
This compound N/ANo data available in the EPM model.
Diazepam 0.5 - 2.0Dose-dependent increase in the percentage of time spent in the open arms and the number of entries into the open arms.[15][16][17][18][19]
Buspirone 1.0 - 10.0Mixed results reported, with some studies showing anxiolytic-like effects (increased open arm exploration) at specific doses (e.g., 2 mg/kg), while others report inconsistent or even anxiogenic-like effects.[10][11][12][20][21]
Table 2: Light/Dark Box (LDB) - In Vivo Data in Mice
DrugDose Range (mg/kg, i.p.)Key Findings
This compound N/ANo data available in the LDB model.
Diazepam 1.0 - 2.0Significant increase in the time spent in the light compartment and the number of transitions between compartments.[22][23][24]
Buspirone 3.16 - 17.8Dose-dependent increase in the time spent in the light compartment, indicative of anxiolytic-like activity.[13][25][26]

Experimental Protocols

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's innate tendency to explore a novel environment and its aversion to open, elevated spaces.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 30 cm long x 5 cm wide) and two enclosed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls), elevated 40-50 cm above the floor.

  • Animal Handling: Mice are habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to freely explore the maze for a 5-minute session.

  • Data Collection: The session is recorded by a video camera, and the following parameters are scored:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Light/Dark Box (LDB) Test

The LDB test is another common behavioral paradigm for assessing anxiety-like behavior. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their innate aversion to brightly lit areas.

Methodology:

  • Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening at the floor level.

  • Animal Handling: Mice are habituated to the testing room for at least 30 minutes prior to testing.

  • Procedure: Each mouse is placed in the center of the light compartment and allowed to explore the apparatus freely for a 5 to 10-minute session.

  • Data Collection: The session is recorded, and the following parameters are measured:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

    • Latency to first enter the dark compartment.

  • Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

anxiolytic_mechanisms cluster_this compound This compound cluster_diazepam Diazepam cluster_buspirone Buspirone A This compound D2R Dopamine D2 Receptor A->D2R Antagonist AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Anxiolysis_A Anxiolytic Effect cAMP->Anxiolysis_A D Diazepam GABA_A GABA-A Receptor D->GABA_A Positive Allosteric Modulator Cl ↑ Cl- Influx GABA_A->Cl Hyperpolarization Neuronal Hyperpolarization Cl->Hyperpolarization Anxiolysis_D Anxiolytic Effect Hyperpolarization->Anxiolysis_D B Buspirone HT1A 5-HT1A Receptor B->HT1A Partial Agonist Serotonin_Mod Serotonin Modulation HT1A->Serotonin_Mod Anxiolysis_B Anxiolytic Effect Serotonin_Mod->Anxiolysis_B

Caption: Simplified signaling pathways for the anxiolytic effects of this compound, Diazepam, and Buspirone.

experimental_workflow cluster_tests Behavioral Testing (5-10 min) start Start acclimation Animal Acclimation (30 min) start->acclimation drug_admin Drug Administration (this compound, Diazepam, Buspirone, or Vehicle) acclimation->drug_admin pre_test_period Pre-Test Period (e.g., 30 min) drug_admin->pre_test_period epm Elevated Plus Maze (EPM) pre_test_period->epm ldb Light/Dark Box (LDB) pre_test_period->ldb data_analysis Data Analysis (Time in zones, entries, etc.) epm->data_analysis ldb->data_analysis comparison Comparative Analysis of Anxiolytic Effects data_analysis->comparison end End comparison->end

Caption: General experimental workflow for in vivo validation of anxiolytic properties in rodents.

Conclusion

While this compound's primary clinical application is in the treatment of psychosis, its mechanism as a dopamine D2 receptor antagonist suggests a plausible, yet underexplored, role in modulating anxiety. The direct in vivo validation of this compound's anxiolytic properties in standardized rodent models such as the Elevated Plus Maze and Light/Dark Box is currently lacking in the available scientific literature. In contrast, extensive quantitative data exists for established anxiolytics like diazepam and buspirone, demonstrating their efficacy in these models. Diazepam consistently produces robust anxiolytic effects, while buspirone's efficacy can be more variable depending on the dose and specific experimental conditions.

Future research is warranted to systematically evaluate the anxiolytic potential of this compound in validated preclinical models. Such studies would be crucial to determine its efficacy, optimal dosage, and to provide a direct comparison with current anxiolytic therapies. This would not only clarify the therapeutic potential of this compound beyond its antipsychotic use but also contribute to a deeper understanding of the role of the dopaminergic system in anxiety disorders. For drug development professionals, the exploration of D2 antagonists, such as this compound, could represent a novel avenue for the development of anxiolytics with a distinct pharmacological profile from existing treatments.

References

Head-to-Head Comparison: Acetophenazine vs. Risperidone in Behavioral and Pharmacological Profiles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers and drug development professionals of the typical antipsychotic Acetophenazine and the atypical antipsychotic Risperidone, focusing on their comparative performance in key behavioral tests and their distinct pharmacological mechanisms.

This guide provides a detailed, data-driven comparison of this compound, a conventional phenothiazine antipsychotic, and Risperidone, a modern atypical antipsychotic. By examining their efficacy and side-effect profiles through established behavioral paradigms and their underlying receptor interactions, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making in psychiatric drug research.

At a Glance: Key Differences

FeatureThis compoundRisperidone
Drug Class Typical Antipsychotic (Phenothiazine)Atypical Antipsychotic
Primary Mechanism Dopamine D2 Receptor AntagonistDopamine D2 and Serotonin 5-HT2A Receptor Antagonist
Efficacy on Positive Symptoms EffectiveEffective
Efficacy on Negative Symptoms Less EffectiveMore Effective than typicals
Extrapyramidal Side Effects (EPS) High PropensityLower Propensity at low doses
Metabolic Side Effects Lower PropensityHigher Propensity (e.g., weight gain)

Pharmacological Profile: A Tale of Two Receptors

The fundamental difference in the pharmacological action of this compound and Risperidone lies in their receptor binding profiles. This distinction is central to understanding their varying effects on behavioral outcomes and their side-effect liabilities.

This compound , as a typical antipsychotic, primarily exerts its effects by blocking dopamine D2 receptors in the brain's mesolimbic pathway.[1][2][3] This action is effective in mitigating the "positive" symptoms of psychosis, such as hallucinations and delusions. However, its strong affinity for D2 receptors in other brain regions, like the nigrostriatal pathway, is also responsible for the high incidence of extrapyramidal side effects (EPS), which include movement disorders like parkinsonism and tardive dyskinesia.[4] While it has some affinity for other receptors like alpha-adrenergic and histamine receptors, its primary therapeutic and side-effect profile is dictated by its potent D2 antagonism.[5]

Risperidone , on the other hand, is classified as an atypical antipsychotic due to its dual antagonism of both dopamine D2 and serotonin 5-HT2A receptors.[6][7] It exhibits a high affinity for 5-HT2A receptors, which is thought to contribute to its efficacy against the "negative" symptoms of schizophrenia (e.g., social withdrawal, anhedonia) and to mitigate the risk of EPS.[6][8] The blockade of 5-HT2A receptors is believed to increase dopamine release in certain brain regions, counteracting the effects of D2 blockade in the nigrostriatal pathway.[6] Risperidone also has a high affinity for alpha-1 and alpha-2 adrenergic receptors and H1 histamine receptors, which can contribute to side effects such as orthostatic hypotension and sedation.[7]

Below is a table summarizing the receptor binding affinities (Ki, nM) for both drugs. Lower Ki values indicate higher binding affinity.

ReceptorThis compound (Ki, nM)Risperidone (Ki, nM)
Dopamine D2 Not explicitly found, but known to be a potent antagonist3.13[9]
Serotonin 5-HT2A Moderate affinity[5]0.16[9]
Alpha-1 Adrenergic Antagonist activity[5]0.8[9]
Alpha-2 Adrenergic Antagonist activity[5]7.54[9]
Histamine H1 Antagonist activity[5]2.23[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the primary signaling pathways affected by this compound and Risperidone.

Acetophenazine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Signal_Transduction Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction This compound This compound This compound->D2_Receptor Blocks

This compound's primary mechanism of action.

Risperidone_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds & Activates Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binds & Activates Signal_Transduction_D2 Signal Transduction (Reduced cAMP) D2_Receptor->Signal_Transduction_D2 Signal_Transduction_5HT2A Signal Transduction (Increased IP3/DAG) 5HT2A_Receptor->Signal_Transduction_5HT2A Risperidone Risperidone Risperidone->D2_Receptor Blocks Risperidone->5HT2A_Receptor Blocks

Risperidone's dual D2 and 5-HT2A receptor antagonism.

Head-to-Head in Behavioral Tests

The following sections detail the comparative performance of this compound and Risperidone in key preclinical behavioral assays used to predict antipsychotic efficacy and side effects.

Conditioned Avoidance Response (CAR)

The CAR test is a well-validated model for predicting the efficacy of antipsychotic drugs.[10] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs are known to suppress this avoidance response without impairing the animal's ability to escape the aversive stimulus once it is present.

Risperidone: Risperidone has been shown to dose-dependently disrupt conditioned avoidance responding in rats.[12][13][14] This effect is progressive with repeated administration, suggesting an attenuation of the motivational salience of the conditioned stimulus.[12][15]

Behavioral TestThis compoundRisperidone
Conditioned Avoidance Response Suppresses CAR (qualitative data for phenothiazines)[11]Dose-dependently suppresses CAR[12][13][14]
Prepulse Inhibition (PPI) of the Startle Response

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli. Deficits in PPI are observed in schizophrenic patients and can be reversed by antipsychotic medications. This test is therefore used to assess a drug's potential to normalize sensory processing deficits.

This compound: As a typical antipsychotic, this compound's effect on PPI is less established than that of atypical antipsychotics. Some studies suggest that typical antipsychotics are less effective than atypicals in restoring PPI deficits.[16][17]

Risperidone: Risperidone has been shown to be more effective than typical antipsychotics in improving PPI deficits in both animal models and schizophrenic patients.[16][17] This effect is thought to be related to its 5-HT2A receptor antagonism.

Behavioral TestThis compoundRisperidone
Prepulse Inhibition (PPI) Less effective in restoring PPI deficits[16][17]More effective in restoring PPI deficits[16][17]
Catalepsy Test

The catalepsy test is used to assess the propensity of a drug to induce extrapyramidal side effects. In this test, an animal is placed in an awkward posture, and the time it takes for the animal to correct its posture is measured. A longer duration is indicative of catalepsy, a state of motor rigidity.

This compound: Phenothiazines, as a class, are known to induce catalepsy in a dose-dependent manner, which correlates with their high risk of causing EPS in humans.[18]

Risperidone: Risperidone also induces catalepsy, but generally at higher doses compared to typical antipsychotics.[18] Its lower propensity to induce catalepsy at therapeutic doses is a key feature of its "atypical" profile.

Behavioral TestThis compoundRisperidone
Catalepsy High propensity to induce catalepsy (as a phenothiazine)[18]Induces catalepsy at higher doses[18]
Locomotor Activity

Spontaneous locomotor activity can be used to assess both the sedative effects of a drug and its ability to counteract hyperactivity induced by dopamine agonists (a model for psychosis).

This compound: Phenothiazines generally suppress spontaneous locomotor activity due to their sedative effects and dopamine blockade.

Risperidone: Risperidone also suppresses locomotor activity.[19]

Behavioral TestThis compoundRisperidone
Locomotor Activity Suppresses locomotor activity (as a phenothiazine)Suppresses locomotor activity[19]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Conditioned Avoidance Response (CAR) Protocol

CAR_Workflow Start Start Acclimation Acclimation to Shuttle Box Start->Acclimation Training Training: CS (light/tone) followed by US (foot shock) Acclimation->Training Drug_Admin Drug Administration (this compound or Risperidone) Training->Drug_Admin Testing Testing: CS presentation Drug_Admin->Testing Measurement Measure: - Avoidance Response (crossing during CS) - Escape Response (crossing during US) Testing->Measurement End End Measurement->End

Workflow for the Conditioned Avoidance Response test.

Objective: To assess the effect of a drug on learned avoidance behavior. Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented before the unconditioned stimulus (US), the foot shock. Procedure:

  • Acclimation: Rats or mice are allowed to explore the shuttle box for a period to habituate to the environment.

  • Training: A trial begins with the presentation of the CS. If the animal crosses to the other compartment during the CS presentation (an avoidance response), the trial ends. If the animal fails to cross, the US is delivered at the end of the CS presentation. The animal can then cross to the other compartment to terminate the shock (an escape response). Multiple trials are conducted until a stable baseline of avoidance responding is achieved.

  • Drug Administration: Animals are administered either this compound, Risperidone, or a vehicle control at specified doses and pretreatment times.

  • Testing: Following drug administration, animals are placed back in the shuttle box and subjected to a series of test trials similar to the training trials.

  • Data Collection: The number of avoidance responses, escape responses, and failures to escape are recorded.

Prepulse Inhibition (PPI) of the Startle Response Protocol

PPI_Workflow Start Start Acclimation Acclimation to Startle Chamber Start->Acclimation Drug_Admin Drug Administration (this compound or Risperidone) Acclimation->Drug_Admin Testing Testing: - Pulse-alone trials - Prepulse-pulse trials - No-stimulus trials Drug_Admin->Testing Measurement Measure: Startle amplitude Testing->Measurement Calculation Calculate %PPI Measurement->Calculation End End Calculation->End

Workflow for the Prepulse Inhibition test.

Objective: To measure sensorimotor gating. Apparatus: A startle chamber equipped with a sensor to detect the whole-body startle response of a rodent. The chamber has a speaker to deliver acoustic stimuli. Procedure:

  • Acclimation: The animal is placed in the startle chamber for an acclimation period with background white noise.

  • Drug Administration: Animals are administered the test compound or vehicle.

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong, startling acoustic stimulus (the pulse) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse) is presented shortly before the pulse.

    • No-stimulus trials: Only background noise is present.

  • Data Collection: The startle amplitude is recorded for each trial.

  • Calculation: The percentage of prepulse inhibition (%PPI) is calculated as: [1 - (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials)] x 100.

Catalepsy Bar Test Protocol

Catalepsy_Workflow Start Start Drug_Admin Drug Administration (this compound or Risperidone) Start->Drug_Admin Positioning Place forepaws on a horizontal bar Drug_Admin->Positioning Measurement Measure time until animal removes paws Positioning->Measurement End End Measurement->End

Workflow for the Catalepsy Bar Test.

Objective: To assess drug-induced motor rigidity. Apparatus: A horizontal bar raised to a specific height. Procedure:

  • Drug Administration: The animal receives the test drug or vehicle.

  • Positioning: At a predetermined time after drug administration, the animal's forepaws are gently placed on the horizontal bar.

  • Data Collection: The time it takes for the animal to remove both forepaws from the bar is recorded. A cut-off time is typically used. The test is repeated at several time points after drug administration to assess the time course of the cataleptic effect.

Conclusion

The comparison between this compound and Risperidone highlights the evolution of antipsychotic drug development. While both are effective D2 antagonists, Risperidone's additional high affinity for 5-HT2A receptors provides a broader spectrum of efficacy, particularly for negative symptoms, and a more favorable side-effect profile with a lower risk of extrapyramidal symptoms at therapeutic doses.

For researchers in this field, the choice between using a typical antipsychotic like this compound or an atypical one like Risperidone in preclinical studies will depend on the specific research question. This compound may be a suitable tool for investigating the direct consequences of D2 receptor blockade, while Risperidone offers a model to explore the more complex interplay between the dopaminergic and serotonergic systems in psychosis and its treatment. This guide provides the foundational data and methodologies to support such investigations.

References

Unveiling Acetophenazine's Therapeutic Promise: A Statistical Deep Dive into Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antipsychotic drug development, a rigorous evaluation of preclinical data is paramount to forecasting clinical success. This guide offers a comprehensive statistical validation of Acetophenazine's therapeutic potential, juxtaposed with established antipsychotics, Haloperidol and Chlorpromazine. By presenting quantitative data from key preclinical behavioral assays and receptor binding affinities, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future research and development endeavors.

Comparative Analysis of Preclinical Efficacy and Side Effect Profiles

To objectively assess the therapeutic window of this compound, we have summarized its performance alongside Haloperidol and Chlorpromazine in well-established preclinical models predictive of antipsychotic efficacy and extrapyramidal side effects. The following tables present a compilation of ED50 values (the dose of a drug that produces a specified effect in 50% of the population) for catalepsy induction (a proxy for motor side effects), inhibition of locomotor activity (a measure of sedative effects), and conditioned avoidance response (a predictor of antipsychotic activity). Furthermore, receptor binding affinities (Ki) for the dopamine D2 receptor, the primary target for typical antipsychotics, are compared.

Table 1: In Vivo Behavioral Assay Data

DrugCatalepsy Test (ED50, mg/kg, rat)Inhibition of Locomotor Activity (ED50, mg/kg, rat)Conditioned Avoidance Response (ED50, mg/kg, rat)
This compound Data Not AvailableData Not AvailableData Not Available
Haloperidol 0.23 - 0.42 (males)[1]Graded decreases observed[2]Disrupts acquisition at 0.15 mg/kg[3]
Chlorpromazine Induces catalepsy[4][5][6]Graded decreases observed[2]; Reduces exploration at 2-4 mg/kg[7][8]Impairs rapid avoidance movements[9]

Table 2: Dopamine D2 Receptor Binding Affinity

DrugKi (nM) for Dopamine D2 Receptor
This compound Data Not Available
Haloperidol 1.45[10]
Chlorpromazine 0.55[11]

Note: The absence of specific ED50 and Ki values for this compound in the public domain highlights a significant data gap in its preclinical profile. The provided data for Haloperidol and Chlorpromazine are based on available literature and may vary depending on the specific experimental conditions.

Experimental Methodologies

To ensure a thorough understanding of the presented data, detailed protocols for the key preclinical assays are outlined below. These standardized procedures are crucial for the valid comparison of antipsychotic drug candidates.

Catalepsy Bar Test

The catalepsy bar test is a widely used method to assess the propensity of a drug to induce extrapyramidal side effects, specifically motor rigidity.[12][13]

Workflow for Catalepsy Bar Test

G cluster_0 Animal Preparation cluster_1 Testing Procedure Acclimatize rats Acclimatize rats to testing environment Administer drug (i.p.) Administer test compound or vehicle intraperitoneally Acclimatize rats->Administer drug (i.p.) Place forepaws on bar Gently place the rat's forepaws on a horizontal bar (e.g., 9 cm high) Administer drug (i.p.)->Place forepaws on bar Start timer Immediately start a stopwatch Place forepaws on bar->Start timer Observe posture Observe the rat's ability to maintain the imposed posture Start timer->Observe posture Record descent latency Record the time taken for the rat to remove both forepaws from the bar (cut-off time, e.g., 180s) Observe posture->Record descent latency Repeat at time intervals Repeat the test at predefined time intervals post-drug administration Record descent latency->Repeat at time intervals

Caption: Workflow of the catalepsy bar test in rats.

Protocol Details:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Apparatus: A horizontal bar of a specified diameter is fixed at a certain height above a flat surface.

  • Procedure: Following drug administration, the animal's forepaws are gently placed on the bar. The time until the animal removes both paws from the bar is recorded as the descent latency. A maximum cut-off time is typically set.

  • Data Analysis: The dose required to produce catalepsy in 50% of the animals (ED50) is calculated from the dose-response curve.

Locomotor Activity Assay

This assay measures the effect of a drug on spontaneous motor activity, which can indicate sedative or stimulant properties.[14]

Workflow for Locomotor Activity Assay

G cluster_0 Habituation cluster_1 Drug Administration & Testing Place rat in chamber Place individual rat in an open-field activity chamber Record baseline activity Record spontaneous locomotor activity for a set duration Place rat in chamber->Record baseline activity Administer drug Administer test compound or vehicle Record baseline activity->Administer drug Return to chamber Return the rat to the same activity chamber Administer drug->Return to chamber Record post-drug activity Record locomotor activity for a specified period Return to chamber->Record post-drug activity Analyze data Analyze the percentage change in activity from baseline Record post-drug activity->Analyze data

Caption: Workflow of the locomotor activity assay in rats.

Protocol Details:

  • Animals: Rats or mice are used.

  • Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor movement.

  • Procedure: Animals are first habituated to the testing chamber, and their baseline activity is recorded. After drug administration, their locomotor activity is recorded again.

  • Data Analysis: The total distance traveled, number of movements, and time spent mobile are common parameters. The ED50 for the inhibition of locomotor activity is determined.

Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy, assessing a drug's ability to suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[15]

Workflow for Conditioned Avoidance Response

G cluster_0 Training Phase cluster_1 Testing Phase CS presentation Conditioned Stimulus (CS) (e.g., light or tone) US presentation Unconditioned Stimulus (US) (e.g., mild foot shock) CS presentation->US presentation Avoidance/Escape Animal learns to move to another compartment to avoid (during CS) or escape (during US) the shock US presentation->Avoidance/Escape Administer drug Administer test compound or vehicle Avoidance/Escape->Administer drug Present CS Present the Conditioned Stimulus Administer drug->Present CS Measure response Record the number of avoidances, escapes, and failures Present CS->Measure response Calculate ED50 Calculate the dose that suppresses a certain percentage of avoidance responses (ED50) Measure response->Calculate ED50

Caption: Workflow of the conditioned avoidance response test.

Protocol Details:

  • Animals: Rats are commonly used.

  • Apparatus: A shuttle box with two compartments separated by a partition.

  • Procedure: During training, a conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock. The animal learns to move to the other compartment during the CS to avoid the shock. In the testing phase, after drug administration, the number of successful avoidance responses is recorded.

  • Data Analysis: The ED50 is the dose that produces a 50% reduction in avoidance responses without significantly affecting escape responses.

Signaling Pathways

The primary mechanism of action for typical antipsychotics like this compound is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to be responsible for their antipsychotic effects.

Dopamine D2 Receptor Antagonism Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., gene expression, ion channel activity) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Blocks

Caption: Simplified signaling pathway of Dopamine D2 receptor antagonism by this compound.

This antagonism of D2 receptors by this compound leads to a disruption of the downstream signaling cascade, ultimately resulting in the modulation of neuronal activity and the alleviation of psychotic symptoms.

Conclusion

While this compound's established use suggests therapeutic efficacy, the lack of publicly available, comprehensive preclinical data presents a challenge for a direct statistical comparison with other antipsychotics. The data compiled for Haloperidol and Chlorpromazine provide a benchmark for the performance of typical antipsychotics in standard preclinical assays. To fully validate the therapeutic potential of this compound and to understand its relative advantages and disadvantages, further head-to-head preclinical studies generating robust quantitative data are imperative. This will enable a more precise determination of its efficacy and side-effect profile, ultimately guiding its optimal use in clinical settings.

References

Safety Operating Guide

Personal protective equipment for handling Acetophenazine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Acetophenazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of this compound, a phenothiazine-class antipsychotic agent. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risk.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form or when preparing solutions, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and eye exposure. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Two pairs of chemotherapy-grade, powder-free nitrile gloves meeting ASTM D6978 standard.[1][2]Prevents skin absorption. Double-gloving provides an extra layer of protection. Powder-free gloves reduce the risk of aerosolizing the compound.[3][4]
Gown Disposable, impermeable gown made of polyethylene-coated polypropylene or similar laminate material.[2] It should be long-sleeved with a solid front and tight-fitting cuffs.[3][4]Protects the body from contamination through spills or splashes.[5]
Eye Protection Safety goggles or a face shield.[2]Protects the eyes from splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is recommended, especially when handling powders or if there is a risk of aerosolization.[4]Prevents inhalation of the compound, which can be a primary route of exposure.[5]
Additional PPE Disposable head, hair, and shoe covers.[2]Minimizes the spread of contamination outside the handling area.
Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to contain any airborne particles.[5]

  • Restricted Access: The preparation area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.[3]

  • Spill Kit: An accessible and clearly labeled spill kit containing appropriate absorbent materials, cleaning agents, and waste disposal bags must be available.[1]

2. Handling Procedure:

  • Donning PPE: Before handling, properly don all required PPE in the correct order.

  • Weighing: If weighing the powdered form, do so within a containment device to minimize dust generation.

  • Solution Preparation: When preparing solutions, work over a disposable, absorbent pad to contain any spills.

  • Labeling: Clearly label all containers with the chemical name, concentration, and hazard information.

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces after handling is complete.

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination and dispose of it in a designated hazardous waste container.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[6]
Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable PPE, contaminated labware, and excess this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Disposal of Unused Medicine: For unused or expired medication, the preferred method of disposal is through a drug take-back program.[7][8] If a take-back program is not available, follow these steps:

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to children and pets.[7][9]

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[9][10]

    • Dispose of the container in the household trash.[7]

    • Scratch out all personal information on the prescription label to protect privacy.[7][9]

  • Regulatory Compliance: Ensure all disposal practices comply with local, state, and federal regulations for hazardous waste.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Designated Area Designated Area Gather Materials Gather Materials Designated Area->Gather Materials Secure Don PPE Don PPE Gather Materials->Don PPE Prepare Weighing/Solution Prep Weighing/Solution Prep Don PPE->Weighing/Solution Prep Proceed Experimentation Experimentation Weighing/Solution Prep->Experimentation Execute Decontaminate Area Decontaminate Area Experimentation->Decontaminate Area Complete Doff PPE Doff PPE Decontaminate Area->Doff PPE Clean Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Hand Hygiene Hand Hygiene Doff PPE->Hand Hygiene Final Step Dispose via Protocol Dispose via Protocol Segregate Waste->Dispose via Protocol Follow Guidelines

Caption: Workflow for Safe this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acetophenazine
Reactant of Route 2
Reactant of Route 2
Acetophenazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.